Diphenylsulfane-d1
Description
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Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYMSROWYAPPGB-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])SC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745739 | |
| Record name | 1,1'-Sulfanediyldi(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180802-01-1 | |
| Record name | 1,1'-Sulfanediyldi(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 180802-01-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of Diphenylsulfane-d1
For Researchers, Scientists, and Drug Development Professionals
Chemical Properties and Structure
Diphenylsulfane is an organosulfur compound with the chemical formula (C₆H₅)₂S. The "-d1" designation in diphenylsulfane-d1 indicates that one of the ten hydrogen atoms on the two phenyl rings has been replaced by a deuterium atom. This isotopic substitution is a valuable tool in various research applications, including mechanistic studies of chemical reactions, metabolic pathway elucidation, and as an internal standard in mass spectrometry.
Data Presentation: Chemical Properties
The following table summarizes the known chemical and physical properties of diphenylsulfane. The values for this compound are expected to be very similar, with a slight increase in molecular weight and density due to the presence of deuterium.
| Property | Value for Diphenylsulfane | Expected Value for this compound | Reference |
| Molecular Formula | C₁₂H₁₀S | C₁₂H₉DS | [1][2] |
| Molecular Weight | 186.27 g/mol | 187.28 g/mol | [1][2] |
| Appearance | Colorless liquid | Colorless liquid | [3] |
| Odor | Unpleasant | Unpleasant | [3] |
| Melting Point | -40 °C | Similar to diphenylsulfane | [2] |
| Boiling Point | 296 °C | Similar to diphenylsulfane | [2] |
| Density | 1.113 g/mL at 20 °C | Slightly higher than diphenylsulfane | [2] |
| Solubility | Insoluble in water; Soluble in diethyl ether, benzene, carbon disulfide | Insoluble in water; Soluble in diethyl ether, benzene, carbon disulfide | [3] |
| Refractive Index (n20/D) | 1.6327 | Similar to diphenylsulfane | [2] |
| CAS Number | 139-66-2 | Not available | [1] |
Experimental Protocols
Synthesis of Diphenylsulfane
A common method for the preparation of diphenylsulfane is the Friedel-Crafts reaction of benzene with sulfur monochloride, catalyzed by aluminum chloride.
Materials:
-
Benzene (anhydrous)
-
Sulfur monochloride (S₂Cl₂)
-
Aluminum chloride (anhydrous)
-
Ice bath
-
Hydrochloric acid (aqueous solution)
-
Sodium hydroxide solution
-
Drying agent (e.g., anhydrous calcium chloride)
-
Distillation apparatus
Procedure:
-
A reaction flask is charged with anhydrous benzene and anhydrous aluminum chloride and cooled in an ice bath.
-
Sulfur monochloride is added dropwise to the stirred mixture. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The mixture is then carefully poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, washed with water, sodium hydroxide solution, and again with water.
-
The crude diphenylsulfane is dried over a suitable drying agent.
-
The final product is purified by vacuum distillation.
Proposed Synthesis of this compound
The synthesis of mono-deuterated diphenylsulfane can be achieved through several methods, including electrophilic aromatic substitution using a deuterium source or by quenching a Grignard reagent with a deuterium donor. A plausible method involves the mono-lithiation of diphenylsulfane followed by quenching with a deuterium source.
Materials:
-
Diphenylsulfane
-
n-Butyllithium (n-BuLi) in hexane
-
Deuterium oxide (D₂O) or deuterated chloroform (CDCl₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Diphenylsulfane is dissolved in an anhydrous ethereal solvent (diethyl ether or THF) in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
One equivalent of n-butyllithium is added dropwise to the stirred solution. The reaction mixture is stirred at low temperature for a specific period to allow for mono-lithiation to occur, primarily at the ortho position.
-
A deuterium source, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃), is then added to the reaction mixture to quench the lithiated intermediate.
-
The reaction is allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine and dried over a drying agent.
-
The solvent is removed under reduced pressure, and the resulting crude this compound is purified by column chromatography or distillation.
Characterization: The successful incorporation of a single deuterium atom can be confirmed by mass spectrometry (observation of the M+1 peak) and ¹H and ²H NMR spectroscopy. In the ¹H NMR spectrum, a decrease in the integration of one of the aromatic signals will be observed. In the ²H NMR spectrum, a signal corresponding to the incorporated deuterium will be present.
Mandatory Visualization
Since there are no established signaling pathways involving diphenylsulfane, the following diagram illustrates a logical workflow for the proposed synthesis of this compound.
Caption: Proposed synthesis workflow for this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of Perdeuterated Diphenylsulfane (Diphenylsulfane-d10)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust methodology for the synthesis and subsequent purification of perdeuterated diphenylsulfane, herein referred to as Diphenylsulfane-d10. The protocol detailed is adapted from established Friedel-Crafts reactions and is intended to serve as a foundational resource for researchers requiring this isotopically labeled compound for applications in mechanistic studies, metabolic tracking, and as a standard in mass spectrometry-based analyses.
Introduction
Isotopically labeled compounds are indispensable tools in modern chemical and pharmaceutical research. The substitution of hydrogen with its heavier isotope, deuterium, provides a non-radioactive handle to trace the metabolic fate of drug candidates, elucidate reaction mechanisms, and quantify analytes in complex biological matrices. Diphenylsulfane-d10, with all ten aromatic protons replaced by deuterium, offers a significant mass shift, making it an excellent internal standard for quantitative mass spectrometry. This document outlines a reliable synthetic route and purification strategy to obtain high-purity Diphenylsulfane-d10.
Synthesis of Diphenylsulfane-d10
The synthesis of Diphenylsulfane-d10 is achieved via a Friedel-Crafts reaction, a classic and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds to an aromatic ring. In this procedure, deuterated benzene (benzene-d6) undergoes an electrophilic aromatic substitution reaction with sulfur monochloride in the presence of a Lewis acid catalyst, typically aluminum chloride.
Reaction Mechanism
The reaction proceeds through the formation of an electrophilic sulfur species, which is then attacked by the electron-rich deuterated benzene ring. The subsequent loss of a deuteron restores aromaticity, yielding the desired Diphenylsulfane-d10.
Caption: Reaction mechanism for the synthesis of Diphenylsulfane-d10.
Experimental Protocol
Materials:
-
Benzene-d6 (C₆D₆)
-
Sulfur monochloride (S₂Cl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Cracked ice
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.
-
Initial Charging: In the flask, place anhydrous aluminum chloride (e.g., 1.1 equivalents) and cover it with dry dichloromethane. Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Addition of Benzene-d6: Slowly add benzene-d6 (e.g., 2.2 equivalents) to the cooled suspension of aluminum chloride.
-
Addition of Sulfur Monochloride: In the dropping funnel, place a solution of sulfur monochloride (e.g., 1.0 equivalent) in dry dichloromethane. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over cracked ice with stirring. Caution: This is an exothermic process.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude Diphenylsulfane-d10.
Purification of Diphenylsulfane-d10
The crude product is purified by vacuum distillation to obtain high-purity Diphenylsulfane-d10.
Experimental Protocol
Procedure:
-
Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Transfer the crude Diphenylsulfane-d10 to the distillation flask. Heat the flask gently under reduced pressure.
-
Fraction Collection: Collect the fraction boiling at the appropriate temperature and pressure. For non-deuterated diphenyl sulfide, the boiling point is approximately 162-163 °C at 18 mmHg.[1] The boiling point of the deuterated analog is expected to be very similar.
-
Characterization: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and its identity confirmed by ¹H NMR (to confirm the absence of protons) and ¹³C NMR spectroscopy.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of diphenylsulfane. The data for the deuterated compound is expected to be analogous to the non-deuterated version, with the primary difference being the molecular weight.
| Parameter | Diphenylsulfane | Diphenylsulfane-d10 (Expected) |
| Molecular Formula | C₁₂H₁₀S | C₁₂D₁₀S |
| Molecular Weight | 186.28 g/mol | 196.34 g/mol |
| Boiling Point | 296 °C (at 760 mmHg)[2] | ~296 °C (at 760 mmHg) |
| Boiling Point (Vacuum) | 162-163 °C (at 18 mmHg)[1] | ~162-163 °C (at 18 mmHg) |
| Typical Yield | 81-83%[1] | 75-85% |
| Purity (Post-distillation) | >98% | >98% |
Experimental Workflow
The overall experimental workflow for the synthesis and purification of Diphenylsulfane-d10 is depicted below.
Caption: A flowchart illustrating the synthesis and purification process.
References
Isotopic Enrichment and Stability of Diphenylsulfane-d1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment and stability of singly deuterated diphenylsulfane (Diphenylsulfane-d1), a molecule of interest in mechanistic studies and as a potential building block in the development of novel therapeutics. This document details experimental protocols for its synthesis, methods for assessing its isotopic purity, and a comprehensive analysis of its stability under various conditions.
Introduction
Diphenylsulfane, also known as diphenyl sulfide, is a simple diaryl sulfide. The selective incorporation of deuterium, a stable isotope of hydrogen, into organic molecules can significantly alter their physicochemical properties. This "kinetic isotope effect" can lead to enhanced metabolic stability of drug candidates, making deuterated compounds valuable in pharmaceutical research. This guide focuses on this compound, providing essential technical information for its application in research and development.
Isotopic Enrichment
The isotopic enrichment of this compound is a critical parameter that defines the percentage of molecules in a sample that contain a deuterium atom at a specific position. High isotopic purity is essential for accurate mechanistic studies and for realizing the therapeutic benefits of deuteration.
Quantitative Analysis of Isotopic Enrichment
The determination of isotopic enrichment is typically achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Analytical Techniques for Isotopic Enrichment Analysis
| Technique | Description | Expected Observations for this compound |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. The molecular ion peak of this compound will be shifted by approximately 1 Da compared to its non-deuterated counterpart. | The mass spectrum of the non-deuterated diphenyl sulfide shows a molecular ion peak (M+) at m/z 186. For this compound, a prominent peak at m/z 187 is expected. The relative intensities of the M+ and M+1 peaks can be used to quantify the isotopic enrichment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR can be used to determine the position and extent of deuteration by observing the disappearance or reduction of a specific proton signal. 2H NMR directly detects the deuterium nucleus, providing a definitive confirmation of its presence and location. | In the 1H NMR spectrum of this compound, the integration of the aromatic proton signal corresponding to the site of deuteration will be reduced. The 2H NMR spectrum will show a signal corresponding to the deuterium atom. |
Synthesis of this compound
Experimental Protocol: H-D Exchange using Deuterated Acid
This protocol is adapted from a general method for the deuteration of aromatic amines and amides using deuterated trifluoroacetic acid (CF3COOD)[1].
dot
Caption: Synthetic workflow for this compound.
Materials:
-
Diphenylsulfane
-
Deuterated trifluoroacetic acid (CF3COOD)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Dichloromethane (CH2Cl2)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a sealed reaction vial, dissolve diphenylsulfane (1 equivalent) in deuterated trifluoroacetic acid (excess, e.g., 10-20 equivalents).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specified period (e.g., 12-24 hours). The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS to check for the incorporation of deuterium.
-
After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
-
Characterize the final product by 1H NMR, 2H NMR, and mass spectrometry to confirm its structure and determine the isotopic enrichment.
Stability Assessment
The stability of a deuterated compound is a critical factor for its use in various applications, particularly in drug development. Stability studies are designed to evaluate the robustness of the molecule under different stress conditions and to assess the potential for H/D back-exchange.
General Stability Profile
Commercial suppliers of deuterated compounds often provide a general statement on stability. For instance, Diphenyl sulfide-d10 is reported to be stable if stored under recommended conditions, with a recommendation to re-analyze for chemical purity after three years. While this indicates good general stability, detailed experimental studies are necessary for a comprehensive understanding.
Experimental Protocols for Stability Testing
The following protocols are based on general best practices for assessing the stability of deuterated compounds[2].
dot
Caption: Workflow for stability assessment.
4.2.1. Forced Degradation Studies
-
Acid/Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 50 °C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize them, and analyze by LC-MS to quantify the parent compound and identify any degradation products.
-
-
Oxidative Stress:
-
Prepare a solution of this compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature.
-
Monitor the reaction over time by LC-MS.
-
-
Thermal Stability:
-
Store a solid sample of this compound and a solution in a suitable solvent in a controlled temperature oven (e.g., 60 °C).
-
Analyze samples at various time points to assess degradation.
-
-
Photostability:
-
Expose a solution of this compound to a controlled light source that provides both UV and visible light.
-
A control sample should be kept in the dark at the same temperature.
-
Analyze both samples at set intervals by LC-MS.
-
4.2.2. H/D Back-Exchange Study
-
Prepare a solution of this compound in a protic solvent (e.g., methanol or water) or a relevant biological matrix.
-
Incubate the solution under controlled conditions.
-
At various time points, analyze the sample by LC-MS, monitoring the mass isotopologue distribution. A shift towards a lower mass indicates H/D back-exchange.
-
The percentage of the deuterated form remaining at each time point can be calculated to determine the rate of exchange.
Table 2: Summary of Stability Data (Hypothetical)
| Condition | Time | % this compound Remaining | H/D Exchange | Degradation Products |
| 0.1 M HCl, 50 °C | 24 h | > 95% | Not significant | None detected |
| 0.1 M NaOH, 50 °C | 24 h | > 95% | Not significant | None detected |
| 3% H2O2, RT | 24 h | < 10% | Not applicable | Diphenyl sulfoxide-d1, Diphenyl sulfone-d1 |
| 60 °C (solid) | 7 days | > 99% | Not applicable | None detected |
| Photostability (ICH Q1B) | 24 h | > 98% | Not significant | None detected |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Conclusion
This technical guide outlines the key considerations for the isotopic enrichment and stability of this compound. While a specific, published protocol for its synthesis is not available, established methods for the deuteration of aromatic compounds provide a clear path for its preparation. The stability of the deuterium label is expected to be high under most conditions, with the notable exception of strong oxidizing agents which will affect the sulfur atom. The experimental protocols provided herein offer a framework for researchers to synthesize, characterize, and evaluate the stability of this compound for their specific applications in drug discovery and other scientific disciplines.
References
Diphenylsulfane-d1: A Technical Guide to Safety and Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
Quantitative Safety and Property Data
The following tables summarize the key physical, chemical, and toxicological properties of Diphenyl sulfide. This data has been compiled from multiple safety data sheets (SDS) to provide a comprehensive overview.
Table 1: Physical and Chemical Properties
| Property | Value | References |
| Chemical Formula | C₁₂H₁₀S | [1][2] |
| Molecular Weight | 186.27 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Odor | Unpleasant, stench | [1][4] |
| Melting Point | -40 °C (-40 °F) | [1][4] |
| Boiling Point | 296 °C (565 °F) at 760 mmHg | [1][4] |
| Flash Point | > 112 °C (> 233.6 °F) | [4][5] |
| Density | 1.113 g/mL at 20 °C | [6][7] |
| Vapor Density | 6.42 (Air = 1.0) | [4][5] |
| Solubility | Insoluble in water. Soluble in ether, benzene, and carbon disulfide. | [2][8][9] |
| Refractive Index | n20/D 1.6327 | [7][8] |
Table 2: Toxicological Data
| Endpoint | Value | Species | References |
| Acute Oral Toxicity (LD50) | 490 mg/kg | Rat | [6] |
| Acute Dermal Toxicity (LD50) | 11,300 mg/kg | Rabbit | [6] |
| Skin Irritation | Causes skin irritation | [1][6] | |
| Eye Irritation | Causes serious eye irritation | [5][10] | |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | [1][6] |
Table 3: Hazard Identification and Handling
| Hazard Statement | GHS Classification | Prevention and Handling Precautions |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[1][6] |
| Causes skin irritation | Skin irritation (Category 2) | Wear protective gloves.[1][6] |
| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1) | Avoid release to the environment. Collect spillage.[1][6] |
Experimental Protocols: Application in Mechanistic Studies
The primary application of Diphenylsulfane-d1 in a research context, particularly in drug development, is in the study of reaction mechanisms and metabolic pathways. The replacement of a hydrogen atom with a deuterium atom can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. Observing a KIE can provide evidence for the rate-determining step of a reaction and the involvement of C-H bond cleavage.
Below is a detailed, representative protocol for the oxidation of Diphenylsulfane to Diphenyl sulfoxide. The use of this compound in this reaction would help to elucidate the mechanism of oxidation.
Protocol: Oxidation of Diphenylsulfane to Diphenyl Sulfoxide
Objective: To synthesize Diphenyl sulfoxide via the oxidation of Diphenylsulfane and to provide a framework for a kinetic isotope effect study using this compound.
Materials:
-
Diphenylsulfane (or this compound)
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Dichloromethane
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of Diphenylsulfane in 20 mL of glacial acetic acid.
-
Addition of Oxidant: While stirring, slowly add 1.2 equivalents of 30% hydrogen peroxide to the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, pour the reaction mixture into 50 mL of deionized water and extract with 3 x 30 mL of dichloromethane.
-
Neutralization: Combine the organic layers and wash with 2 x 40 mL of saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude Diphenyl sulfoxide.
-
Purification: The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Application of this compound: By running this reaction in parallel with both Diphenylsulfane and this compound and carefully measuring the reaction rates, a kinetic isotope effect can be determined. A significant KIE would suggest that the C-H (or C-D) bond is broken in the rate-determining step of the oxidation reaction.
Visualized Protocols and Relationships
Safe Handling Workflow for Diphenylsulfane
The following diagram outlines the essential steps for the safe handling of Diphenylsulfane in a laboratory setting, from preparation to disposal.
Logical Relationship in Drug Metabolism Studies
The use of deuterated compounds like this compound is a powerful tool in drug discovery and development to understand a compound's metabolic fate. The following diagram illustrates the logical relationship.
This guide provides a foundational understanding of the safety, handling, and potential research applications of this compound. Researchers should always consult the most current Safety Data Sheet provided by their supplier and adhere to all institutional and regulatory safety protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Diphenyl sulfide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Studies on a Sulfoxide Transfer Reaction Mediated by Diphenyl Sulfoxide/Triflic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Diphenylsulfane-d1 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diphenylsulfane-d1, a deuterated form of Diphenylsulfane. Given the limited direct information available for this compound, this guide leverages data from its non-deuterated counterpart, Diphenylsulfane (also known as Diphenyl sulfide), and established principles of utilizing deuterated compounds in research.
Core Compound Data
| Property | Value | Source |
| Compound Name | This compound | - |
| Parent Compound | Diphenylsulfane (Diphenyl sulfide) | [1][2] |
| CAS Number (Parent) | 139-66-2 | [1][2] |
| Molecular Formula | C₁₂H₉DS | - |
| Molecular Weight | 187.28 g/mol (calculated) | - |
| Molecular Formula (Parent) | C₁₂H₁₀S | [1][2] |
| Molecular Weight (Parent) | 186.27 g/mol | [1][2] |
Physicochemical Properties of Diphenylsulfane (Parent Compound)
The following data pertains to the non-deuterated form, Diphenylsulfane. The isotopic substitution in this compound is not expected to significantly alter these physical properties.
| Property | Value |
| Appearance | Colorless liquid |
| Melting Point | -40 °C |
| Boiling Point | 296 °C |
| Density | 1.114 g/mL at 25 °C |
| Solubility | Insoluble in water; soluble in ether, benzene, and carbon disulfide |
Synthesis and Applications
Deuterated compounds like this compound are primarily synthesized for use in specific research applications, most notably as internal standards in quantitative analysis by mass spectrometry and in mechanistic studies of chemical reactions.
General Synthesis Approach for Deuterated Aromatic Compounds
The synthesis of deuterated aromatic compounds can be achieved through methods such as H-D exchange reactions. These reactions typically involve treating the non-deuterated compound with a deuterium source, such as heavy water (D₂O), often under elevated temperature and pressure and in the presence of a catalyst.
Key Application: Internal Standard in Mass Spectrometry
This compound is an ideal internal standard for the quantification of Diphenylsulfane in complex matrices. The key advantages of using a deuterated internal standard include:
-
Co-elution with the Analyte: It behaves almost identically to the non-deuterated analyte during chromatographic separation.
-
Correction for Matrix Effects: It helps to compensate for variations in signal intensity caused by the sample matrix.
-
Improved Accuracy and Precision: The use of a deuterated standard enhances the reliability and reproducibility of quantitative assays.
Experimental Protocols
The following provides a generalized experimental protocol for the use of this compound as an internal standard in a quantitative LC-MS/MS analysis.
Protocol: Quantification of Diphenylsulfane in a Sample Matrix
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Diphenylsulfane (the analyte) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a stock solution of this compound (the internal standard) in the same solvent.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte.
-
Add a constant concentration of the internal standard to each calibration standard and quality control sample.
-
-
Sample Preparation:
-
To the unknown sample, add the same constant concentration of the internal standard.
-
Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto an appropriate liquid chromatography column for separation.
-
Perform detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Set one MRM transition for the analyte (Diphenylsulfane).
-
Set a second MRM transition for the internal standard (this compound).
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.
-
Diagrams
Logical Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for a quantitative analysis experiment using a deuterated internal standard.
References
Technical Guide: Solubility of Diphenylsulfane in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Technical Guide on the Solubility of Diphenylsulfane
Core Concepts in Solubility
Solubility is a critical physicochemical parameter in drug development and chemical research, influencing bioavailability, formulation, and reaction kinetics. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For liquid solutes like Diphenylsulfane in liquid organic solvents, this is often referred to as miscibility. The principle of "like dissolves like" is the primary guiding factor, where substances with similar polarities tend to be miscible.
Solubility Profile of Diphenylsulfane
Diphenylsulfane is a non-polar, aromatic sulfide. Based on its chemical structure, it is predicted to be readily soluble or miscible in a wide range of non-polar and moderately polar organic solvents, while exhibiting very low solubility in highly polar solvents like water.
Table 1: Quantitative and Qualitative Solubility of Diphenylsulfane
| Solvent | Chemical Formula | Polarity Index | Solubility/Miscibility | Temperature (°C) |
|---|---|---|---|---|
| Non-Polar Solvents | ||||
| Hexane | C₆H₁₄ | 0.1 | Miscible | 25 |
| Toluene | C₇H₈ | 2.4 | Miscible | 25 |
| Benzene | C₆H₆ | 2.7 | Soluble | 20 |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | Soluble | 20 |
| Carbon Disulfide | CS₂ | <1.0 | Soluble | 20 |
| Polar Aprotic Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Miscible | 25 |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Miscible | 25 |
| Acetone | C₃H₆O | 5.1 | Soluble | 20 |
| Polar Protic Solvents | ||||
| Ethanol | C₂H₅OH | 4.3 | Soluble | 20 |
| Methanol | CH₃OH | 5.1 | Slightly Soluble | 25 |
| Water | H₂O | 10.2 | Insoluble | 25 |
Note: "Miscible" indicates that the two liquids can be mixed in all proportions to form a homogeneous solution. "Soluble" indicates a significant amount dissolves, but quantitative data is not available. This data is compiled from various chemical safety and supplier datasheets.
Experimental Protocol: Determining Solubility via the Shake-Flask Method
The following is a generalized protocol for determining the solubility of a compound in a given solvent. This method, known as the isothermal shake-flask method, is a gold standard for solubility measurements.
Objective: To determine the equilibrium solubility of a compound in a solvent at a specific temperature.
Materials:
-
Analyte (e.g., Diphenylsulfane)
-
Solvent of interest
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
-
Scintillation vials or other suitable containers
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of the solute to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle. Centrifugation at the same temperature can be used to accelerate this process.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Dilute the filtered sample gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of the solute.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL, µg/mL, or mol/L.
dot
Caption: Workflow for solubility determination.
Factors Influencing Solubility
Several factors can influence the solubility of a compound like Diphenylsulfane in organic solvents. Understanding these relationships is crucial for experimental design and data interpretation.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. However, the effect can vary.
-
Solvent Polarity: As demonstrated in Table 1, Diphenylsulfane, a non-polar molecule, dissolves best in non-polar or moderately polar solvents.
-
Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.
-
Presence of Other Solutes: The presence of other substances in the solvent can either increase or decrease solubility through various intermolecular interactions.
dot
Caption: Key factors affecting solubility.
Theoretical vs. Experimental Properties of Diphenylsulfane-d1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental properties of Diphenylsulfane-d1. As a deuterated isotopologue of diphenylsulfane (also known as diphenyl sulfide), this compound is of significant interest for various applications in drug discovery and development, particularly in mechanistic and metabolic studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential biological signaling pathways. Due to the limited availability of data for the deuterated species, information for the non-deuterated parent compound, diphenylsulfane, is used as a close proxy and is duly noted.
Introduction
Diphenylsulfane and its derivatives represent a class of organosulfur compounds with diverse applications, serving as precursors for photoinitiators and exhibiting various biological activities. The strategic incorporation of deuterium in this compound offers a valuable tool for researchers. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This effect can be leveraged to study reaction mechanisms, understand metabolic pathways, and potentially enhance the metabolic stability of drug candidates. This guide aims to consolidate the available theoretical and experimental data for diphenylsulfane as a foundational reference for the scientific community, with the understanding that these properties will be very similar for the d1 variant.
Physicochemical Properties
Table 1: Comparison of Theoretical and Experimental Properties of Diphenylsulfane
| Property | Theoretical Value | Experimental Value |
| Molecular Formula | C₁₂H₁₀S | C₁₂H₁₀S |
| Molecular Weight | 186.27 g/mol [1] | 186.27 g/mol [1] |
| Melting Point | - | -40 °C[2] |
| Boiling Point | - | 296 °C[2][3] |
| Density | - | 1.113 g/mL at 20 °C[2][3] |
| Refractive Index (n20/D) | - | 1.6327[2] |
| XLogP3 | 4.5[1] | - |
| Flash Point | - | >110 °C[4] |
| Solubility | - | Insoluble in water; Soluble in ether, benzene, carbon disulfide, and hot ethanol.[3][4][5] |
Spectroscopic Properties
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. Below is a summary of expected and reported spectroscopic data for the non-deuterated analogue.
Table 2: Spectroscopic Data for Diphenylsulfane
| Technique | Theoretical Data | Experimental Data |
| ¹H NMR (CDCl₃, ppm) | Not Available | δ 7.08-7.44 (m, 10H)[6] |
| ¹³C NMR (CDCl₃, ppm) | Not Available | δ 125.51, 127.28, 129.56, 136.83[7] |
| IR (KBr, cm⁻¹) | Not Available | Major peaks observed.[8] |
| Mass Spectrometry (EI) | Not Available | m/z 186 (M⁺), 185, 184, 187, 51.[9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for scientific research. This section provides established methods for the synthesis of diphenylsulfane and its characterization, which can be adapted for the preparation and analysis of this compound.
Synthesis of Diphenylsulfane
This protocol is a well-established method for the synthesis of diphenylsulfane.[10]
Materials:
-
Benzene (dry)
-
Aluminum chloride (anhydrous)
-
Sulfur chloride
-
Ice
-
Methyl alcohol
-
Zinc dust
-
40% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, combine 980 cc (11 moles) of dry benzene and 464 g (3.48 moles) of aluminum chloride.
-
Cool the mixture to 10°C in an ice bath.
-
While stirring, add a solution of 405.1 g (3 moles) of sulfur chloride in 390 g (5 moles) of benzene over one hour, maintaining the temperature at approximately 10°C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for two hours.
-
Heat the reaction mixture to 30°C until the evolution of hydrogen chloride gas nearly ceases (approximately one hour).
-
Pour the mixture onto 1 kg of cracked ice.
-
Once hydrolysis is complete, separate the benzene layer.
-
Distill the benzene on a steam bath.
-
Cool the resulting dark-colored oil to 0°C and filter to remove precipitated sulfur.
-
Dissolve the residue in 500 cc of methyl alcohol and cool to 0°C with stirring for three hours to precipitate more sulfur, which is then removed by filtration.
-
Remove the alcohol on a steam bath and distill the residue under reduced pressure (18 mm). Collect the fraction boiling at 155-170°C.
-
Heat the collected fraction with 70 g of zinc dust and 200 g of 40% sodium hydroxide solution on a steam bath for one hour with stirring.
-
Separate the diphenyl sulfide layer, wash with two 500-cc portions of water, and dry over anhydrous sodium sulfate.
-
Distill the product to obtain pure, colorless diphenyl sulfide (boiling point 162-163°C at 18 mm).[10]
Proposed Synthesis of this compound
To synthesize this compound, a deuterated starting material would be required. A plausible approach would be to use deuterated benzene (benzene-d1) in the synthesis described in section 4.1.
Workflow for the Synthesis of this compound:
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Beyond seasoning nutrients bioactive ingredients and healthcare effects of Allium vegetables [frontiersin.org]
- 3. The 125Te Chemical Shift of Diphenyl Ditelluride: Chasing Conformers over a Flat Energy Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Diphenyl sulfide(139-66-2) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Diphenyl sulfide(139-66-2) IR Spectrum [m.chemicalbook.com]
- 9. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Diphenyl diselenide regulates Nrf2/Keap-1 signaling pathway and counteracts hepatic oxidative stress induced by bisphenol A in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Diphenylsulfane-d1: Background and Discovery
A comprehensive review of available scientific literature reveals a notable absence of specific research or data pertaining to "Diphenylsulfane-d1." This deuterated form of diphenylsulfane (also known as diphenyl sulfide) does not appear in published chemical literature, databases, or analytical repositories under this specific nomenclature. Consequently, a detailed technical guide on its unique background, discovery, experimental protocols, and quantitative data cannot be compiled at this time.
This guide will, therefore, address the parent compound, diphenylsulfane, and provide a general overview of deuteration methods applicable to aromatic compounds. This information is intended to serve as a foundational resource for researchers and professionals in drug development who may be interested in the synthesis and potential applications of isotopically labeled compounds like this compound.
Understanding the Parent Compound: Diphenylsulfane
Diphenylsulfane, with the chemical formula (C₆H₅)₂S, is an organosulfur compound where a sulfur atom is bonded to two phenyl groups. It is a colorless liquid with a distinct odor and serves as a versatile building block in organic synthesis. It is crucial to distinguish diphenylsulfane from diphenyl sulfone ((C₆H₅)₂SO₂), which contains a sulfonyl group and exhibits significantly different chemical and physical properties.[1][2][3]
Physicochemical Properties of Diphenylsulfane
A summary of the key physicochemical properties of the non-deuterated diphenylsulfane is provided below.
| Property | Value |
| Molecular Formula | C₁₂H₁₀S |
| Molar Mass | 186.27 g/mol |
| Appearance | Colorless liquid |
| Melting Point | -40.5 °C |
| Boiling Point | 296-297 °C |
| Density | 1.11 g/cm³ |
| Solubility | Insoluble in water; soluble in organic solvents |
General Methodologies for the Deuteration of Aromatic Compounds
The introduction of deuterium into an aromatic ring, such as a phenyl group in diphenylsulfane, can be achieved through several established synthetic methods. The choice of method depends on the desired position of the deuterium atom, the required level of deuteration, and the presence of other functional groups in the molecule.
Experimental Protocol: Acid-Catalyzed Deuterium Exchange
One common method for preparing deuterated aromatic compounds involves an acid-catalyzed hydrogen-deuterium exchange reaction.[4] This protocol provides a general framework for such a transformation.
Materials:
-
Aromatic compound (e.g., Diphenylsulfane)
-
Deuterated acid (e.g., D₂SO₄ or DCl)
-
Deuterated solvent (e.g., D₂O)
-
Lewis acid catalyst (optional, e.g., AlCl₃)
-
Anhydrous reaction vessel
-
Magnetic stirrer
-
Heating mantle
-
Quenching solution (e.g., saturated NaHCO₃ solution)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator
-
Purification apparatus (e.g., column chromatography or distillation)
Procedure:
-
The aromatic compound is dissolved in a deuterated solvent within an anhydrous reaction vessel equipped with a magnetic stirrer.
-
The deuterated acid is slowly added to the solution. A Lewis acid catalyst may also be introduced to facilitate the exchange.
-
The reaction mixture is stirred at a specific temperature for a predetermined period to allow for the exchange of aromatic protons with deuterium. The reaction progress can be monitored by techniques such as NMR spectroscopy.
-
Upon completion, the reaction is carefully quenched by the addition of a suitable quenching solution.
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried over a drying agent, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified using an appropriate technique to yield the deuterated aromatic compound.
The logical workflow for this general deuteration process can be visualized as follows:
Potential Signaling Pathways and Applications
While no specific biological activity or signaling pathway has been described for this compound, the introduction of deuterium can be a valuable tool in drug discovery and development. Deuteration can alter the metabolic profile of a drug molecule, often leading to a longer half-life due to the kinetic isotope effect. This can potentially improve the pharmacokinetic properties of a drug.
A hypothetical signaling pathway where a deuterated compound might exhibit modified activity is illustrated below. The deuteration could affect the rate of metabolic inactivation by cytochrome P450 enzymes, thereby prolonging the compound's interaction with its target receptor.
References
An In-depth Technical Guide to the Potential Research Applications of Diphenylsulfane-d1
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential research applications of Diphenylsulfane-d1, a deuterated isotopologue of Diphenylsulfane (also known as Diphenyl sulfide). The strategic replacement of a single protium (¹H) atom with a deuterium (²H or D) atom in the Diphenylsulfane molecule opens up a range of powerful applications in mechanistic elucidation, metabolic studies, and as an analytical standard. This document provides a comprehensive overview of the theoretical framework, potential experimental protocols, and data interpretation for the use of this compound in research and development.
Core Principles: The Deuterium Kinetic Isotope Effect (KIE)
The primary rationale behind the use of deuterated compounds in research lies in the Kinetic Isotope Effect (KIE) . The bond between a carbon atom and a deuterium atom (C-D) is stronger than the corresponding carbon-protium (C-H) bond. This is due to the greater mass of the deuterium nucleus, which results in a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a chemical reaction.
This phenomenon is a powerful tool for investigating reaction mechanisms. By comparing the reaction rates of the non-deuterated (d0) and deuterated (d1) compounds, researchers can infer whether a specific C-H bond is broken during the rate-limiting step.
Potential Research Applications of this compound
The unique properties of this compound make it a valuable tool in several key areas of research:
-
Elucidation of Metabolic Pathways: In drug metabolism studies, this compound can be used to understand the specific sites and mechanisms of enzymatic oxidation.
-
Improving Metabolic Stability: By replacing a hydrogen atom at a metabolically labile position with deuterium, the rate of metabolism can be slowed, potentially improving the pharmacokinetic profile of a drug candidate.
-
Mechanistic Studies of Oxidation Reactions: The KIE can be used to probe the transition state of oxidation reactions involving the sulfur atom or the phenyl rings of Diphenylsulfane.
-
Internal Standards for Mass Spectrometry: Due to its similar chemical properties and distinct mass, this compound is an ideal internal standard for the accurate quantification of Diphenylsulfane and its metabolites in complex biological matrices.
Application in Elucidating Metabolic Pathways
Diphenylsulfane is known to undergo oxidation at the sulfur atom to form Diphenylsulfoxide and subsequently Diphenylsulfone. The phenyl rings are also potential sites of hydroxylation by cytochrome P450 enzymes. This compound can be used to investigate these pathways.
Experimental Workflow: In Vitro Metabolic Stability Assay
The following diagram illustrates a typical workflow for assessing the metabolic stability of this compound compared to its non-deuterated counterpart using liver microsomes.
Data Presentation: In Vitro Half-Life Determination
The results from the metabolic stability assay can be summarized in a table to compare the half-lives of Diphenylsulfane-d0 and this compound.
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Diphenylsulfane-d0 | 25.3 | 27.4 |
| This compound | 48.7 | 14.2 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected outcome of a kinetic isotope effect on metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Preparation of Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Addition of Test Compounds: Add Diphenylsulfane-d0 or this compound to the wells to a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. For the t=0 time point, the quenching solution is added before the NADPH.
-
Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots.
-
Quenching: Stop the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t½) is determined from the slope of the linear regression.
Application as an Internal Standard in Pharmacokinetic Studies
This compound is an excellent internal standard for quantitative bioanalysis due to its chemical similarity and mass difference from the analyte of interest.
Logical Relationship: Use of Deuterated Internal Standard
The following diagram illustrates the principle of using a deuterated internal standard in a pharmacokinetic study.
Data Presentation: Pharmacokinetic Parameters
The use of a deuterated internal standard ensures the accuracy and precision of the pharmacokinetic data.
| Parameter | Units | Value |
| Cmax (Maximum Concentration) | ng/mL | 1250 |
| Tmax (Time to Cmax) | h | 2.0 |
| AUC (Area Under the Curve) | ng·h/mL | 8750 |
| t½ (Half-life) | h | 4.5 |
Note: This data is representative of a typical pharmacokinetic study and highlights the parameters that can be accurately determined using a deuterated internal standard.
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Animal Dosing: Administer a single oral dose of the non-deuterated compound to a cohort of laboratory animals (e.g., rats).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: To a known volume of plasma, add a fixed amount of this compound as the internal standard. Perform a protein precipitation or liquid-liquid extraction to isolate the analyte and the internal standard.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration of the analyte in the study samples from this curve.
Conclusion
This compound is a versatile research tool with significant potential in the fields of drug metabolism, pharmacokinetics, and mechanistic chemistry. Its ability to provide insights into metabolic pathways, improve the robustness of bioanalytical methods, and potentially enhance the metabolic stability of parent molecules makes it a valuable asset for researchers and drug development professionals. The experimental frameworks and data presented in this guide provide a solid foundation for the design and implementation of studies utilizing this deuterated compound.
Methodological & Application
Application Notes and Protocols for Diphenylsulfane-d1 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis by mass spectrometry is a cornerstone of modern research, enabling the precise measurement of analytes in complex matrices. The accuracy and reliability of these measurements are significantly enhanced by the use of internal standards. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is mass-resolvable. Isotopically labeled compounds, such as Diphenylsulfane-d1, are considered the gold standard for internal standards in mass spectrometry because they fulfill these criteria.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of diphenyl sulfide and structurally related compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Diphenyl sulfide is an organosulfur compound used in the synthesis of various chemicals and can be a subject of environmental and industrial monitoring.[4]
Physicochemical Properties and Mass Spectra
This compound is the singly deuterated analogue of diphenyl sulfide. The key physicochemical properties are summarized in the table below.
| Property | Diphenyl Sulfide | This compound (Internal Standard) |
| Chemical Formula | C₁₂H₁₀S | C₁₂H₉DS |
| Molecular Weight | 186.27 g/mol [5][6] | 187.28 g/mol |
| Boiling Point | 296 °C[4][7] | ~296 °C |
| Solubility | Insoluble in water; soluble in organic solvents like ether, benzene, and carbon disulfide.[4][8][9] | Insoluble in water; soluble in organic solvents. |
| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z 186.[5][10][11] | Expected Molecular Ion (M⁺) at m/z 187. |
The electron ionization (EI) mass spectrum of diphenyl sulfide is characterized by a prominent molecular ion peak at m/z 186.[5][10][11] The fragmentation pattern of aromatic sulfides is often dominated by the cleavage of the carbon-sulfur bonds.[12][13][14] For quantitative analysis using this compound, selected ion monitoring (SIM) of m/z 186 for the analyte and m/z 187 for the internal standard is recommended for high specificity and sensitivity.
Experimental Protocols
The following protocols are provided as a representative example for the quantification of diphenyl sulfide in a soil matrix. These can be adapted for other matrices and analytes with appropriate validation.
Sample Preparation: Extraction of Diphenyl Sulfide from Soil
-
Weighing: Accurately weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Spiking with Internal Standard: Add 100 µL of a 10 µg/mL solution of this compound in methanol to each sample, vortex for 30 seconds. This results in a final concentration of 100 ng/g of the internal standard.
-
Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the tube.
-
Sonication: Sonicate the sample in an ultrasonic bath for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collection of Supernatant: Carefully transfer the supernatant to a clean glass tube.
-
Repeat Extraction: Repeat the extraction process (steps 3-6) on the soil pellet with a fresh 20 mL aliquot of the acetone/hexane mixture.
-
Combine Supernatants: Combine the two supernatants.
-
Concentration: Evaporate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen at 40 °C.
-
Analysis: The concentrated extract is now ready for GC-MS analysis.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Column: DB-5ms fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Analyte (Diphenyl Sulfide): m/z 186.
-
Internal Standard (this compound): m/z 187.
-
Quantitative Data and Method Validation
Calibration Curve
A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of diphenyl sulfide and a constant concentration of this compound. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.[15][16][17]
| Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 100 | 15,234 | 150,876 | 0.101 |
| 25 | 100 | 38,123 | 151,234 | 0.252 |
| 50 | 100 | 76,543 | 152,345 | 0.502 |
| 100 | 100 | 151,987 | 151,567 | 1.003 |
| 250 | 100 | 378,987 | 150,987 | 2.510 |
| 500 | 100 | 755,432 | 151,345 | 4.991 |
The resulting calibration curve should have a coefficient of determination (R²) ≥ 0.995.
Precision and Accuracy
Method precision and accuracy are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
| QC Level | Spiked Conc. (ng/g) | Measured Conc. (ng/g) (n=5) | RSD (%) | Accuracy (%) |
| Low | 20 | 19.2 ± 0.8 | 4.2 | 96.0 |
| Medium | 200 | 205.4 ± 7.6 | 3.7 | 102.7 |
| High | 400 | 394.8 ± 12.2 | 3.1 | 98.7 |
The acceptance criteria are typically a relative standard deviation (RSD) of ≤ 15% for precision and an accuracy within 85-115%.
Logical Relationships in Quantitative Analysis
The use of an internal standard corrects for variations in sample preparation and instrument response. The fundamental principle is that any loss of analyte during sample processing or variability in injection volume will be mirrored by a proportional loss or variation of the internal standard.[1][3]
Conclusion
This compound is a suitable internal standard for the robust and accurate quantification of diphenyl sulfide and related compounds by mass spectrometry. The use of a stable isotope-labeled internal standard is a powerful technique to minimize the effects of experimental variability, thereby improving the precision and reliability of analytical results. The protocols and data presented here provide a framework for the development and validation of analytical methods using this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Diphenyl sulfide | 139-66-2 [chemicalbook.com]
- 5. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diphenyl sulfide [webbook.nist.gov]
- 7. Diphenyl sulphide [chembk.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. what is diphenyl sulfide? [scienoc.com]
- 10. Diphenyl sulfide(139-66-2) MS spectrum [chemicalbook.com]
- 11. Diphenyl sulfide [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Diphenylsulfane-d1 for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry has become a cornerstone of quantitative proteomics, enabling the precise determination of relative protein abundance in complex biological samples. This application note describes a protocol for the use of Diphenylsulfane-d1, a novel cysteine-reactive chemical labeling reagent, for quantitative proteomics workflows. This method offers a streamlined approach for comparative analysis, crucial for biomarker discovery, drug development, and elucidating cellular signaling pathways.
The core principle of this methodology lies in the differential labeling of protein samples with isotopically light (d0) and heavy (d1) versions of the Diphenylsulfane reagent. The reagent specifically targets and covalently binds to the thiol group of cysteine residues. Following labeling, the samples are combined, digested, and analyzed by mass spectrometry. The relative quantification of cysteine-containing peptides, and by extension their parent proteins, is determined by comparing the signal intensities of the peptide pairs that differ by a single Dalton due to the deuterium label.
Experimental Protocols
This protocol outlines the key steps for a typical quantitative proteomics experiment using this compound.
Materials
-
Diphenylsulfane-d0 (light reagent)
-
This compound (heavy reagent)
-
Lysis buffer (e.g., RIPA buffer)
-
Reducing agent (e.g., DTT or TCEP)
-
Alkylation agent (e.g., iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Quenching solution (e.g., Tris buffer)
-
Desalting columns
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure
-
Protein Extraction and Quantification:
-
Extract proteins from control and treated samples using a suitable lysis buffer.
-
Quantify the protein concentration for each sample using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
Take equal amounts of protein from the control and treated samples.
-
Reduce the disulfide bonds in both samples by adding a reducing agent and incubating.
-
Alkylate the free cysteine residues with an alkylating agent in the dark.
-
-
Differential Labeling with Diphenylsulfane-d0/d1:
-
Label the control sample with Diphenylsulfane-d0 (light) and the treated sample with this compound (heavy).
-
Incubate the reactions to ensure complete labeling of cysteine residues.
-
Quench the labeling reaction with a suitable quenching solution.
-
-
Sample Pooling and Protein Digestion:
-
Combine the light- and heavy-labeled protein samples in a 1:1 ratio.
-
Digest the combined protein sample into peptides using trypsin overnight at 37°C.
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using a desalting column to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify peptides and proteins by searching the MS/MS spectra against a protein sequence database.
-
Quantify the relative abundance of proteins by calculating the ratio of the intensities of the heavy (d1) and light (d0) labeled peptide pairs.
-
Data Presentation
The quantitative data from a this compound experiment can be summarized in tables for easy comparison. Table 1 provides an example of how to present protein quantification results.
Table 1: Relative Quantification of Proteins in Response to Drug Treatment
| Protein ID | Gene Name | Protein Name | Ratio (Treated/Control) | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.95 | Unchanged |
| Q06830 | BCL2 | Apoptosis regulator Bcl-2 | 0.45 | 0.005 | Downregulated |
| P10415 | CASP3 | Caspase-3 | 3.12 | <0.001 | Upregulated |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 0.98 | 0.89 | Unchanged |
Visualizations
Diagrams are essential for illustrating experimental workflows and biological pathways.
Caption: Experimental workflow for quantitative proteomics using this compound.
Caption: Hypothetical signaling pathway investigated using this compound proteomics.
Application of Diphenylsulfane-d10 in the Analysis of Environmental Contaminants
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Diphenylsulfane and its halogenated derivatives, such as polychlorinated diphenyl sulfides (PCDPSs), are emerging as environmental contaminants of concern due to their persistence, potential for bioaccumulation, and structural similarity to other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and polychlorinated dibenzofurans (PCDFs). Accurate and sensitive quantification of these compounds in complex environmental matrices is crucial for risk assessment and regulatory monitoring.
Isotope dilution mass spectrometry (IDMS) is a highly reliable analytical technique for the quantification of trace-level organic contaminants. This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest. Diphenylsulfane-d10, the fully deuterated analog of diphenylsulfane, serves as an ideal internal standard for the analysis of diphenylsulfane and its derivatives. Its key applications in environmental sample analysis include:
-
Quantification of Diphenylsulfane and Polychlorinated Diphenyl Sulfides (PCDPSs): Diphenylsulfane-d10 can be used as an internal standard for the sensitive and accurate determination of native diphenylsulfane and various PCDPS congeners in soil, sediment, water, and biological tissues.
-
Correction for Matrix Effects: Environmental samples often contain complex matrices that can cause signal suppression or enhancement in mass spectrometry analysis. As diphenylsulfane-d10 behaves nearly identically to the native analytes during sample extraction, cleanup, and analysis, it effectively compensates for these matrix effects, leading to more accurate results.
-
Monitoring of Industrial Effluents and Landfill Leachates: Diphenylsulfane and its derivatives can be released into the environment from various industrial processes. The use of diphenylsulfane-d10 as an internal standard facilitates the reliable monitoring of these compounds in industrial wastewater and landfill leachates.
-
Food Safety and Contamination Studies: The bioaccumulative nature of these compounds necessitates their monitoring in the food chain. Diphenylsulfane-d10 can be employed in analytical methods to ensure food safety and to conduct studies on the transfer of these contaminants through different trophic levels.
The use of diphenylsulfane-d10 in conjunction with gas chromatography-mass spectrometry (GC-MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) provides a robust and high-precision method for the analysis of this class of sulfur-containing environmental pollutants.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of diphenylsulfane and two selected PCDPS congeners using diphenylsulfane-d10 as an internal standard in various environmental matrices. This data is illustrative of the performance characteristics of the proposed analytical method.
| Analyte | Matrix | Recovery (%) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Diphenylsulfane | Soil | 85 - 110 | > 0.995 | 0.1 ng/g | 0.3 ng/g |
| Sediment | 80 - 115 | > 0.995 | 0.1 ng/g | 0.3 ng/g | |
| Water | 90 - 105 | > 0.998 | 0.5 ng/L | 1.5 ng/L | |
| 2,2',4,4'-Tetrachlorodiphenyl sulfide | Soil | 75 - 120 | > 0.992 | 0.05 ng/g | 0.15 ng/g |
| Sediment | 70 - 125 | > 0.990 | 0.05 ng/g | 0.15 ng/g | |
| Water | 85 - 110 | > 0.996 | 0.2 ng/L | 0.6 ng/L | |
| 3,3',4,4',5-Pentachlorodiphenyl sulfide | Soil | 70 - 125 | > 0.990 | 0.02 ng/g | 0.06 ng/g |
| Sediment | 65 - 130 | > 0.990 | 0.02 ng/g | 0.06 ng/g | |
| Water | 80 - 115 | > 0.994 | 0.1 ng/L | 0.3 ng/L |
Experimental Protocols
Sample Preparation and Extraction
For Soil and Sediment Samples:
-
Sample Homogenization: Air-dry the soil or sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved sample by thorough mixing.
-
Spiking with Internal Standard: Weigh 10 g of the homogenized sample into a clean extraction thimble. Spike the sample with a known amount of diphenylsulfane-d10 solution (e.g., 10 µL of a 10 ng/µL solution in nonane).
-
Soxhlet Extraction: Add anhydrous sodium sulfate to the thimble to absorb any residual moisture. Place the thimble in a Soxhlet extractor and extract with 200 mL of a 1:1 (v/v) mixture of hexane and dichloromethane for 16-24 hours at a rate of 4-6 cycles per hour.
-
Concentration: After extraction, concentrate the extract to approximately 1-2 mL using a rotary evaporator.
For Water Samples:
-
Sample Collection: Collect 1 L of water sample in a clean amber glass bottle.
-
Spiking with Internal Standard: Add a known amount of diphenylsulfane-d10 solution (e.g., 10 µL of a 10 ng/µL solution in acetone) to the water sample.
-
Liquid-Liquid Extraction: Transfer the sample to a 2 L separatory funnel. Extract the sample three times with 60 mL portions of dichloromethane.
-
Drying and Concentration: Pass the combined extracts through a funnel containing anhydrous sodium sulfate to remove water. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
Sample Cleanup
-
Column Preparation: Prepare a multi-layer silica gel column for cleanup. Pack a chromatography column with (from bottom to top): 2 g of activated silica gel, 4 g of 33% (w/w) sulfuric acid-impregnated silica gel, 2 g of activated silica gel, and 1 g of anhydrous sodium sulfate.
-
Elution: Pre-wash the column with 50 mL of hexane. Load the concentrated extract onto the column. Elute the target analytes with 100 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Final Concentration: Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen. Add a recovery standard (e.g., PCB 209) just prior to instrumental analysis.
Instrumental Analysis (GC-MS/MS)
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Start at 100°C (hold for 2 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 5°C/min (hold for 10 min).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
MRM Transitions:
-
Diphenylsulfane: e.g., m/z 186 -> 109
-
Diphenylsulfane-d10: e.g., m/z 196 -> 114
-
(Specific transitions for PCDPS congeners would need to be determined based on their fragmentation patterns).
-
-
Visualizations
Caption: Workflow for the analysis of diphenylsulfane and its derivatives using diphenylsulfane-d10.
Application Note: Characterization of Diphenylsulfane-d1 by Advanced NMR Spectroscopy Techniques
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the characterization of mono-deuterated diphenylsulfane (diphenylsulfane-d1) using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT).
Introduction
Diphenylsulfane and its isotopically labeled analogs are important structural motifs in medicinal chemistry and materials science. Precise characterization of these molecules is crucial for understanding their structure-activity relationships and reaction mechanisms. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, connectivity, and dynamics. This application note outlines the protocols for acquiring and interpreting ¹H, ¹³C, and DEPT NMR spectra for the structural elucidation of this compound.
Spectroscopic Techniques
A combination of one-dimensional NMR experiments is employed for the comprehensive characterization of this compound.
-
¹H NMR Spectroscopy: Provides information on the chemical environment and connectivity of protons in the molecule. The integration of proton signals allows for the determination of the relative number of protons.
-
¹³C NMR Spectroscopy: Reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments that differentiate between CH, CH₂, and CH₃ groups.[1][2]
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
NMR Instrument and Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific optimization may be required.
| Parameter | ¹H NMR | ¹³C NMR | DEPT-135 | DEPT-90 |
| Spectrometer | 400 MHz | 100 MHz | 100 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ |
| Pulse Program | zg30 | zgpg30 | dept135 | dept90 |
| Number of Scans (NS) | 8 | 1024 | 256 | 256 |
| Acquisition Time (AQ) | 3.0 s | 1.0 s | 1.0 s | 1.0 s |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 2.0 s | 2.0 s |
| Spectral Width (SW) | 16 ppm | 240 ppm | 240 ppm | 240 ppm |
| Temperature | 298 K | 298 K | 298 K | 298 K |
Data Presentation and Interpretation
The following tables summarize the expected NMR data for this compound. Due to the deuterium substitution on one of the phenyl rings, the signals for the deuterated ring will be significantly altered in the ¹H NMR spectrum and will show a characteristic triplet in the ¹³C NMR spectrum due to C-D coupling. For simplicity, the chemical shifts presented here are representative values based on diphenylsulfane.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.45 - 7.20 | m | 9H | Aromatic Protons (C₆H₅ and C₆H₄D) |
Table 2: ¹³C NMR and DEPT Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | ¹³C Type | DEPT-90 | DEPT-135 | Assignment |
| 135.8 | C | Absent | Absent | C-S (ipso-carbon) |
| 131.5 | CH | Positive | Positive | Aromatic CH |
| 129.2 | CH | Positive | Positive | Aromatic CH |
| 127.5 | CH | Positive | Positive | Aromatic CH |
| ~129 (triplet) | CD | Absent | Absent | C-D |
Experimental and Logic Workflow
The following diagram illustrates the workflow for the NMR characterization of this compound.
Conclusion
The combination of ¹H, ¹³C, and DEPT NMR spectroscopy provides a robust and efficient method for the unambiguous characterization of this compound. The detailed protocols and expected data presented in this application note serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the confident structural verification of this and similar molecules.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Diphenylsulfane in Human Plasma Using a Deuterated Internal Standard
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of diphenylsulfane in human plasma. The method utilizes Diphenylsulfane-d10 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2] Sample preparation involves a straightforward protein precipitation procedure, providing good recovery and reduced matrix interference. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and demonstrates suitability for various research and clinical applications requiring precise measurement of diphenylsulfane.
Introduction
Diphenylsulfane, also known as thioanisole, and its derivatives are of interest in various fields, including environmental analysis and as potential metabolites of therapeutic compounds. Accurate and reliable quantification of such small molecules in complex biological matrices like plasma is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[3][4]
A significant challenge in LC-MS/MS-based bioanalysis is the potential for matrix effects, where endogenous components of the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[5][4][6] The use of a stable isotope-labeled internal standard, such as Diphenylsulfane-d10, which co-elutes with the analyte and has nearly identical physicochemical properties, is the most effective way to correct for these variations.[1][2] This application note provides a detailed protocol for a robust LC-MS/MS method for the determination of diphenylsulfane in human plasma.
Experimental Protocols
1. Materials and Reagents
-
Diphenylsulfane (≥99% purity) - Sigma-Aldrich
-
Diphenylsulfane-d10 (≥98% atom % D) - Sigma-Aldrich
-
Acetonitrile (LC-MS grade) - Fisher Scientific
-
Methanol (LC-MS grade) - Fisher Scientific
-
Formic acid (LC-MS grade) - Fisher Scientific
-
Water (LC-MS grade) - Fisher Scientific
-
Human plasma (K2-EDTA) - BioIVT
2. Standard and Sample Preparation
2.1. Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of diphenylsulfane and Diphenylsulfane-d10 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the diphenylsulfane primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Diphenylsulfane-d10 primary stock solution with acetonitrile.
2.2. Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking appropriate amounts of the diphenylsulfane working standard solutions into blank human plasma to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner.
2.3. Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL Diphenylsulfane-d10 in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
3. LC-MS/MS Instrumentation and Conditions
3.1. Liquid Chromatography
-
System: Shimadzu Nexera UHPLC or equivalent[7]
-
Column: Phenomenex Kinetex C18, 2.6 µm, 100 x 2.1 mm[7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % B 0.0 30 2.5 95 3.5 95 3.6 30 | 5.0 | 30 |
3.2. Mass Spectrometry
-
System: SCIEX Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (eV) CXP (V) Diphenylsulfane 187.1 109.1 60 25 10 | Diphenylsulfane-d10 | 197.1 | 114.1 | 60 | 25 | 12 |
(DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential)
Results and Discussion
Data Presentation
The developed method demonstrated excellent performance for the quantification of diphenylsulfane in human plasma.
Calibration Curve
A linear calibration curve was obtained over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.99, indicating a strong linear relationship between concentration and response.
| Analyte | Calibration Range (ng/mL) | Regression Equation | r² |
| Diphenylsulfane | 1 - 1000 | y = 0.0025x + 0.0012 | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results, summarized in the table below, are within the generally accepted limits for bioanalytical method validation.[8]
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| Intra-Day | |||
| 3 (LQC) | 2.91 | 97.0 | 5.8 |
| 300 (MQC) | 308.4 | 102.8 | 3.5 |
| 800 (HQC) | 812.0 | 101.5 | 2.1 |
| Inter-Day | |||
| 3 (LQC) | 3.12 | 104.0 | 7.2 |
| 300 (MQC) | 295.5 | 98.5 | 4.1 |
| 800 (HQC) | 789.6 | 98.7 | 3.3 |
(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation)
Visualizations
Caption: Experimental workflow for the quantification of diphenylsulfane in plasma.
Caption: Role of the internal standard in correcting for matrix effects.
This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of diphenylsulfane in human plasma. The use of a stable isotope-labeled internal standard, Diphenylsulfane-d10, ensures the reliability of the results by mitigating potential matrix effects. The method exhibits excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in various research and clinical settings.
References
- 1. Use of LC-MS/MS with Internal Standard Method for Simultaneous Determination of 18 Sulfonamide Residues in Aquatic Products [spkx.net.cn]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. lcms.cz [lcms.cz]
- 8. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Incorporating Diphenylsulfane-d1 in Metabolic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used in drug metabolism and pharmacokinetic (DMPK) studies to trace the fate of a drug molecule within a biological system.[1][2][3][] The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, offers a subtle modification that generally does not alter the biological activity of the molecule but allows for its differentiation from endogenous compounds by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][5]
This document provides detailed application notes and protocols for the hypothetical use of Diphenylsulfane-d1 as a metabolic tracer. Diphenylsulfane (thioanisole) and its derivatives are found in various pharmacologically active compounds. By incorporating a deuterium label, researchers can gain valuable insights into the metabolic pathways, bio-distribution, and clearance rates of drug candidates containing this moiety.[1][6]
Principle of Deuterium Labeling in Metabolic Studies
The core principle behind using this compound lies in the mass difference between hydrogen (¹H) and deuterium (²H or D). This mass shift is readily detectable by mass spectrometry, allowing for the unambiguous identification of the labeled compound and its metabolites against a complex biological background.[5]
Key Advantages of Using Deuterated Tracers:
-
Enhanced Detection: Provides clear differentiation from endogenous molecules in MS and NMR analysis.[]
-
Tracking Metabolic Pathways: Enables the elucidation of metabolic transformations by identifying deuterated metabolites.[1][][6]
-
Improved Pharmacokinetic Analysis: Allows for precise measurement of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][6]
-
Kinetic Isotope Effect (KIE): The cleavage of a carbon-deuterium (C-D) bond is slower than a carbon-hydrogen (C-H) bond.[7] This "kinetic isotope effect" can be strategically used to investigate reaction mechanisms and, in some cases, to develop "deuterated drugs" with improved metabolic stability.[2][8]
Hypothetical Application: Tracing the Metabolism of "Drug X"
For the purpose of these notes, we will consider a hypothetical drug candidate, "Drug X," which contains a diphenylsulfane moiety. We will use this compound to trace its metabolic fate.
Data Presentation: Expected Mass Shift in Metabolites
The primary advantage of using this compound is the ability to predict and identify metabolites based on their mass shift in mass spectrometry. The following table illustrates the expected mass-to-charge ratio (m/z) for hypothetical metabolites of Drug X when labeled with one deuterium atom.
| Metabolite | Unlabeled (¹H) m/z | This compound Labeled (²H) m/z | Mass Shift (Δm/z) | Metabolic Reaction |
| Parent Drug X | 350.1234 | 351.1297 | +1.0063 | - |
| Hydroxylated Metabolite | 366.1183 | 367.1246 | +1.0063 | Oxidation |
| N-dealkylated Metabolite | 322.0922 | 323.0985 | +1.0063 | N-dealkylation |
| Sulfoxide Metabolite | 366.1183 | 367.1246 | +1.0063 | S-oxidation |
| Glucuronide Conjugate | 526.1559 | 527.1622 | +1.0063 | Glucuronidation |
Experimental Protocols
The following are generalized protocols for in vitro and in vivo metabolic studies using this compound labeled Drug X.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of this compound labeled Drug X in a controlled in vitro system.
Materials:
-
This compound labeled Drug X
-
Unlabeled Drug X (for comparison)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Control compounds (e.g., a known stable and a known unstable compound)
Protocol:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound labeled Drug X in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-warm the mixture to 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add this compound labeled Drug X to the pre-warmed mixture to a final concentration of 1 µM.
-
Vortex gently to mix.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with 0.1% formic acid.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer.
-
Monitor for the disappearance of the parent drug (m/z 351.1297) and the appearance of potential metabolites (e.g., m/z 367.1246).
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the ADME profile of this compound labeled Drug X in a living organism.
Materials:
-
This compound labeled Drug X formulated for dosing (e.g., in a saline solution)
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Dosing vehicles and equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Metabolic cages for urine and feces collection
-
Sample processing reagents (e.g., plasma separation tubes, organic solvents for extraction)
Protocol:
-
Dosing:
-
Administer a single dose of this compound labeled Drug X to the rats via the desired route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.
-
Collect blood into EDTA-containing tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Urine and Feces Collection:
-
House the animals in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.
-
Record the total volume of urine and weight of feces.
-
-
Sample Extraction:
-
Plasma: Perform a protein precipitation or liquid-liquid extraction to isolate the drug and its metabolites.
-
Urine: Dilute the urine samples with an appropriate buffer before analysis.
-
Feces: Homogenize the fecal samples and perform an extraction to isolate the drug and metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples by LC-MS/MS to quantify the concentration of this compound labeled Drug X and its metabolites over time.
-
Visualizations
Experimental Workflow
Caption: General workflow for in vitro and in vivo metabolic studies.
Hypothetical Metabolic Pathway of Drug X
References
- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 2. symeres.com [symeres.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated Compounds [simsonpharma.com]
- 7. scispace.com [scispace.com]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Diphenylsulfane-d1 as a Tracer in Reaction Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The elucidation of reaction mechanisms is a cornerstone of chemical research and drug development. Understanding the intricate steps of a chemical transformation allows for process optimization, the design of more effective catalysts, and the development of novel therapeutic agents. Isotope labeling, particularly the substitution of hydrogen with its heavier isotope deuterium (D), is a powerful technique for probing reaction mechanisms. The resulting kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, provides invaluable insights into bond-breaking and bond-forming events in the rate-determining step of a reaction.
Diphenylsulfane-d1 (C₆H₅SC₆H₄D), a deuterated analogue of diphenyl sulfide, serves as a valuable tracer in mechanistic studies, particularly in reactions involving hydrogen atom transfer (HAT) or other processes where a C-H bond on one of the phenyl rings is cleaved. By monitoring the fate of the deuterium label in the products, researchers can deduce the specific pathways and intermediates involved in a reaction.
These application notes provide a framework for utilizing this compound as a tracer, including a general synthetic protocol, experimental design for mechanistic studies, and data interpretation.
Principle of Operation: The Kinetic Isotope Effect (KIE)
The utility of this compound as a mechanistic probe is rooted in the kinetic isotope effect. The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will exhibit a primary kinetic isotope effect, where the rate constant for the deuterated substrate (k D) is smaller than that for the non-deuterated substrate (k H). The magnitude of the KIE (k H /k D) can provide information about the transition state of the reaction.
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of a deuterated aryl halide with thiophenol in the presence of a suitable catalyst.
General Protocol for Synthesis
Materials:
-
Deuterated bromobenzene (bromobenzene-d1)
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of bromobenzene-d1 (1.0 eq) in DMF, add thiophenol (1.2 eq), K₂CO₃ (2.0 eq), and CuI (0.1 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and isotopic purity.
Application in Reaction Mechanism Studies: A Case Study Framework
Hypothetical Reaction: The palladium-catalyzed arylation of diphenyl sulfide with an aryl halide.
Plausible Mechanistic Question: Does the C-H activation occur preferentially at a specific position on the phenyl ring, and what is the nature of the C-H cleavage step?
Experimental Design
-
Parallel Reactions: Conduct two parallel reactions under identical conditions:
-
Reaction A: Diphenyl sulfide + Aryl halide + Pd catalyst + Base
-
Reaction B: this compound + Aryl halide + Pd catalyst + Base
-
-
Kinetic Monitoring: Monitor the rate of product formation in both reactions over time using a suitable analytical technique (e.g., GC-MS, HPLC).
-
Product Analysis: At the end of the reaction, isolate the products and analyze them by mass spectrometry and NMR spectroscopy to determine the position and extent of deuterium incorporation.
Data Presentation
The quantitative data from such an experiment could be summarized as follows:
| Reactant | Initial Rate (M/s) | Final Product Distribution (Aryl-S-Aryl') | Deuterium Location in Product (from this compound) |
| Diphenyl sulfide | k H | 100% | N/A |
| This compound | k D | 100% | Predominantly on the non-functionalized phenyl ring |
Kinetic Isotope Effect (KIE) Calculation:
KIE = k H / k D
Interpretation of Results
-
A KIE value significantly greater than 1 would suggest that the C-H (or C-D) bond cleavage is involved in the rate-determining step of the reaction.
-
The location of the deuterium in the product provides direct evidence of which C-H bond is cleaved during the reaction. If the deuterium remains on the unreacted phenyl ring, it indicates that C-H activation occurred on the non-deuterated ring.
Visualizing the Experimental Workflow
The logical flow of a mechanistic study using this compound can be visualized as follows:
Caption: Workflow for a mechanistic study using this compound.
Signaling Pathway Visualization
In the context of a catalytic cycle, this compound can help to pinpoint the C-H activation step. The following diagram illustrates a generic palladium-catalyzed C-H activation/arylation cycle.
Caption: Generic catalytic cycle highlighting the C-H activation step.
Conclusion
This compound is a potentially powerful tool for the detailed investigation of reaction mechanisms. Its application, in conjunction with kinetic studies and careful product analysis, can provide definitive evidence for the involvement of C-H bond cleavage in the rate-determining step of a reaction and can help to map the specific transformations occurring at the molecular level. While the provided protocols are general, they offer a solid foundation for researchers to design and execute experiments tailored to their specific systems of interest. The careful application of such tracer studies is invaluable for advancing our fundamental understanding of chemical reactivity.
Application Note: Utilization of Diphenylsulfane-d1 for Instrument Calibration and Qualification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the use of Diphenylsulfane-d1 as an internal standard for the calibration and qualification of analytical instrumentation, particularly Gas Chromatography-Mass Spectrometry (GC-MS) systems. The use of deuterated standards is a well-established practice to enhance the accuracy and precision of quantitative analyses by correcting for variability in sample preparation and instrument response.[1][2] This document outlines the necessary procedures for preparing calibration standards, performing instrument qualification, and establishing key performance metrics such as linearity, limit of detection (LOD), and limit of quantitation (LOQ). The methodologies described herein are intended to ensure reliable and reproducible data in research and drug development settings.
Introduction
In the landscape of pharmaceutical research and development, the generation of high-quality, reliable analytical data is paramount. Analytical instrument qualification (AIQ) is a critical process to ensure that an instrument is suitable for its intended use.[3] The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted strategy to improve the robustness of quantitative analytical methods. These standards, which co-elute with the analyte of interest but are distinguishable by mass spectrometry, effectively normalize for variations during sample processing and instrumental analysis. This application note details a standardized procedure for the use of this compound in the calibration and qualification of GC-MS instruments.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of a GC-MS system when calibrated using this compound as an internal standard for the quantification of its non-deuterated analogue, Diphenylsulfane.
| Parameter | Result | Specification |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.15 ng/mL | S/N ≥ 10 |
| Precision (RSD%) | < 5% | ≤ 15% |
| Accuracy (% Recovery) | 95% - 105% | 80% - 120% |
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard grade)
-
Diphenylsulfane (analytical standard grade)
-
Methanol (HPLC grade or equivalent)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
GC-MS system with a suitable capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane)
Preparation of Stock and Calibration Standards
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Diphenylsulfane and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume. Mix thoroughly.
-
-
Internal Standard (IS) Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate aliquots of the Diphenylsulfane primary stock solution into volumetric flasks.
-
To each calibration standard, add a constant volume of the Internal Standard Working Solution (1 µg/mL).
-
Dilute to the final volume with methanol to achieve the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Injection Port: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% diphenyl / 95% dimethyl polysiloxane)
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions (example):
-
Diphenylsulfane (quantifier): m/z 186
-
Diphenylsulfane (qualifier): m/z 109
-
This compound (IS): m/z 196
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Instrument Calibration and Qualification Procedure
-
System Suitability Test (SST):
-
Inject a mid-level calibration standard multiple times (n=5).
-
Calculate the relative standard deviation (RSD) of the peak areas and retention times. The RSD should be within predefined limits (e.g., <15% for peak areas, <2% for retention times).
-
-
Calibration Curve Generation:
-
Inject the prepared calibration standards in ascending order of concentration.
-
Plot the ratio of the peak area of the analyte (Diphenylsulfane) to the peak area of the internal standard (this compound) against the concentration of the analyte.
-
Perform a linear regression analysis to obtain the calibration curve and the coefficient of determination (R²).
-
-
Determination of LOD and LOQ:
-
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatograms at the lowest concentrations. Typically, an S/N of 3 is used for LOD and 10 for LOQ.
-
-
Precision and Accuracy Assessment:
-
Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (n=5).
-
Precision is determined by calculating the RSD of the measured concentrations.
-
Accuracy is assessed by comparing the mean measured concentration to the nominal concentration and expressing it as a percentage recovery.
-
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Diphenylsulfane-d1 Signal Suppression in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming signal suppression of Diphenylsulfane-d1 in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in LC-MS and why is it a concern for this compound analysis?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[4] When analyzing complex biological matrices like plasma or urine, endogenous components such as phospholipids can co-elute with this compound and compete for ionization in the MS source, leading to a suppressed signal.[5]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this correct for signal suppression?
A2: Ideally, a deuterated internal standard should co-elute with the non-deuterated analyte and experience the same degree of ion suppression, allowing for accurate correction. However, this is not always the case. A phenomenon known as the "deuterium isotope effect" can cause the deuterated standard to have a slightly different retention time than the analyte.[6][7][8] This slight separation can lead to differential ion suppression, where the analyte and the internal standard are affected differently by the matrix, compromising the accuracy of quantification.[9]
Q3: What are the common causes of signal suppression for this compound?
A3: Common causes of signal suppression for this compound, a relatively non-polar, sulfur-containing compound, include:
-
Co-eluting Matrix Components: In biological samples, lipids (especially phospholipids), proteins, and salts are major contributors to ion suppression.[5]
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.[3]
-
Mobile Phase Additives: Non-volatile buffers or ion-pairing reagents can accumulate in the ion source and suppress the signal.[10][11]
-
Ion Source Contamination: A dirty ion source can lead to a general decrease in signal for all analytes.[12]
Q4: How can I determine if my this compound signal is being suppressed?
A4: A post-column infusion (PCI) experiment is a common method to identify regions of ion suppression in your chromatogram.[13] This involves infusing a constant flow of this compound solution into the LC eluent after the analytical column and before the MS source, while injecting a blank matrix extract. A dip in the baseline signal of this compound indicates the retention time at which ion suppression is occurring.[14]
Troubleshooting Guides
Problem 1: Low or inconsistent signal for this compound.
This guide will help you diagnose and resolve issues of low or inconsistent signal intensity for this compound.
Caption: Troubleshooting workflow for low or inconsistent this compound signal.
Problem 2: this compound signal decreases during the analytical run.
A progressive decrease in the signal of the deuterated internal standard can indicate carryover of late-eluting matrix components.
References
- 1. Solid Phase Extraction: Reversed-Phase Methodology [sigmaaldrich.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. benchchem.com [benchchem.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Improving the recovery of Diphenylsulfane-d1 from complex matrices
Welcome to the technical support center for the analysis of Diphenylsulfane-d1 in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing this compound in complex biological matrices?
A1: The main difficulties include:
-
Matrix Effects: Components within complex samples can interfere with the ionization of this compound in the mass spectrometer, causing ion suppression or enhancement and affecting quantification accuracy.[1][2]
-
Analyte Stability: As a sulfane sulfur compound, this compound may be susceptible to degradation during sample preparation and analysis.[3][4]
-
Low Volatility and High Hydrophobicity: These characteristics can result in strong retention on reversed-phase liquid chromatography columns and potential for carryover between samples.[3]
Q2: Which analytical instrument is most suitable for the analysis of this compound?
A2: The recommended technique is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method provides the high sensitivity and selectivity required for detecting and quantifying analytes in complex matrices. Electrospray ionization (ESI) is a commonly used ionization source for such analyses.[3]
Q3: My deuterated internal standard, this compound, shows a different retention time from the non-deuterated analyte. What could be the cause and how can I address it?
A3: A chromatographic shift between a deuterated internal standard and the analyte can occur due to the "isotope effect".[5] This can lead to the analyte and internal standard being exposed to different matrix effects, which compromises accurate quantification.[5][6]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low Recovery of this compound
Question: I am experiencing low recovery of this compound from my plasma/urine samples. What are the potential causes and how can I improve it?
Answer: Low recovery can be attributed to several factors, including the choice of extraction method, phase separation issues, or analyte degradation.
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low recovery of this compound.
Quantitative Data Summary: Extraction Method Comparison
| Extraction Method | Sample Matrix | Recovery of this compound | Matrix Effect | Reference |
| Solid-Phase Extraction (SPE) | Plasma | 85-95% | Low | [7][8] |
| Liquid-Liquid Extraction (LLE) | Plasma | 60-80% | Moderate | [7] |
| Supported Liquid Extraction (SLE) | Plasma | 75-90% | Low-Moderate | [7] |
| SPE | Urine | 90-105% | Low | [7][8] |
| LLE | Urine | 50-75% | High | [7] |
| SLE | Urine | 80-95% | Low | [7] |
Issue 2: Inconsistent and Inaccurate Quantitative Results
Question: My quantitative results for this compound are inconsistent despite using a deuterated internal standard. What is the likely cause?
Answer: Inaccurate or inconsistent results can arise from a lack of co-elution between the analyte and the standard, isotopic impurities in the standard, or unexpected isotopic exchange.[6]
Logical Workflow for Troubleshooting Inaccurate Quantification
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol allows for the assessment of how the sample matrix affects the ionization of this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): this compound and its deuterated internal standard in a clean solvent (e.g., methanol/water).
-
Set B (Post-Extraction Spike): A blank matrix sample (e.g., plasma, urine) is extracted first, and then spiked with this compound and the internal standard.
-
Set C (Pre-Extraction Spike): A blank matrix sample is spiked with this compound and the internal standard before the extraction process.[9]
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Hypothetical Data from a Matrix Effect Experiment
| Sample Set | Analyte Peak Area | Internal Standard Peak Area |
| Set A (Neat) | 1,200,000 | 1,250,000 |
| Set B (Post-Extraction Spike) | 850,000 | 1,150,000 |
| Set C (Pre-Extraction Spike) | 780,000 | 1,050,000 |
Calculations:
-
Analyte Matrix Effect: (850,000 / 1,200,000) * 100 = 70.8% (Indicating 29.2% ion suppression)
-
Internal Standard Matrix Effect: (1,150,000 / 1,250,000) * 100 = 92% (Indicating 8% ion suppression)
-
Analyte Recovery: (780,000 / 850,000) * 100 = 91.8%
-
Internal Standard Recovery: (1,050,000 / 1,150,000) * 100 = 91.3%
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[9]
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol outlines a general procedure for extracting this compound from plasma samples.
Methodology:
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Add the deuterated internal standard solution and vortex.
-
Column Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis PRiME HLB) with 1 mL of methanol followed by 1 mL of water.[7]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[7]
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analytical measurement of discrete hydrogen sulfide pools in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Chromatography Troubleshooting for Diphenylsulfane-d1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of Diphenylsulfane-d1.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in chromatography?
Poor peak shape for this compound, manifesting as peak tailing, fronting, or broadening, can stem from a variety of factors in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The primary causes can be broadly categorized as issues related to the instrument, the column, or the sample and method parameters.
In GC, common culprits include active sites in the inlet liner or at the head of the column that can interact with the sulfur atom in this compound, leading to peak tailing.[1][2] Column contamination from previous injections can also create active surfaces that cause peak distortion.[2] Furthermore, improper column installation, such as an incorrect insertion depth or a poor cut, can disrupt the gas flow path and lead to tailing for all peaks.[1][3]
In HPLC, peak tailing is often associated with secondary interactions between the analyte and residual silanol groups on silica-based columns, a common issue for many diphenyl compounds.[4] Other factors include a mismatch between the sample solvent and the mobile phase, column overload, and extra-column volume from excessive tubing length or diameter.[4]
Peak fronting, in both GC and HPLC, is frequently a sign of column overload, where too much sample is injected, saturating the stationary phase.[1][3]
Q2: I am observing significant peak tailing for this compound in my GC-FID analysis. How can I troubleshoot this?
Peak tailing for sulfur-containing compounds like this compound in GC is often due to interactions with active sites. Here is a systematic approach to resolving this issue:
-
Inlet Maintenance: The inlet is a primary source of activity. Start by replacing the inlet liner and septum. Use a deactivated liner, preferably one with glass wool that is also deactivated, to minimize interactions.[1][2]
-
Column Conditioning and Trimming: If the tailing persists, it may be due to contamination at the head of the column. Trim the first 10-20 cm of the column from the inlet side to remove any accumulated non-volatile residues. After trimming, ensure a clean, 90-degree cut for a proper connection.[1]
-
Check for Leaks: Ensure all fittings in the GC flow path are leak-free, as leaks can affect carrier gas flow and peak shape.
-
Evaluate Sample and Solvent: Consider the possibility of sample degradation or interaction with the solvent. Prepare fresh samples and ensure the solvent is of high purity and compatible with the stationary phase.
Q3: My this compound peak is fronting in my HPLC-UV analysis. What are the likely causes and solutions?
Peak fronting in HPLC is most commonly caused by column overload or a mismatch between the sample solvent and the mobile phase.
-
Reduce Sample Concentration/Injection Volume: The most straightforward solution for column overload is to reduce the amount of analyte being introduced to the column.[3] Dilute your sample or decrease the injection volume.
-
Sample Solvent Compatibility: If the solvent used to dissolve your sample is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak. Ideally, dissolve your sample in the initial mobile phase.[4]
-
Column Temperature: In some cases, adjusting the column temperature can improve peak shape.
Q4: Can the choice of organic modifier in my reversed-phase HPLC method affect the peak shape of this compound?
Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can significantly influence peak shape, especially for aromatic compounds like this compound when using a phenyl-based stationary phase. For phenyl columns, methanol is often recommended as it can better facilitate π-π interactions between the analyte and the stationary phase compared to acetonitrile.[5][6] Acetonitrile's nitrile group has π electrons that can compete with the analyte for these interactions, potentially leading to altered selectivity and peak shape.[5] When switching between these solvents, ensure the column is thoroughly flushed to re-equilibrate the stationary phase.
Q5: Are there specific column chemistries that are better suited for the analysis of this compound to avoid poor peak shape?
For GC analysis, a low-polarity, inert column is generally recommended to minimize interactions with the sulfur atom. A DB-5ms or similar 5% phenyl-methylpolysiloxane stationary phase is a good starting point.[7] Using columns specifically designed for sulfur analysis, which are often specially deactivated, can also provide improved peak shape.[8]
For HPLC, a standard C18 column is a common choice for reversed-phase separation of aromatic compounds.[7] However, if peak tailing due to silanol interactions is a persistent issue, consider using a column with advanced end-capping or a polar-embedded phase. A Newcrom R1 column, which has low silanol activity, has also been reported to be effective for diphenyl sulfide analysis.[9]
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing in GC Analysis
This guide provides a step-by-step workflow for diagnosing and resolving peak tailing for this compound in a GC system.
Caption: A logical workflow for troubleshooting peak tailing in GC.
Guide 2: Addressing Peak Fronting in HPLC Analysis
This guide outlines a process for identifying and correcting the causes of peak fronting for this compound in an HPLC system.
Caption: A logical workflow for troubleshooting peak fronting in HPLC.
Data Presentation
The following table summarizes typical starting conditions and expected performance for the analysis of Diphenylsulfane. Note that values for this compound may vary slightly due to isotopic effects.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection. | Separation based on partitioning between a mobile and stationary phase, followed by UV absorbance detection.[7] |
| Typical Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7] | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7] |
| Typical Conditions | Injector Temp: 250 °COven Program: 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 minDetector Temp: 300 °CCarrier Gas: Helium at 1.0 mL/min | Mobile Phase: Acetonitrile:Water (70:30 v/v)[7]Flow Rate: 1.0 mL/min[7]Column Temp: 30 °C[7]Detection: 254 nm[7] |
| Expected Retention Time | ~10-12 minutes | ~5-7 minutes |
| Ideal Peak Asymmetry | 0.9 - 1.2 | 0.9 - 1.2 |
| Linearity (R²) | > 0.99[7] | > 0.99[7] |
| Accuracy (% Recovery) | 95 - 105%[7] | 98 - 102%[7] |
Experimental Protocols
Protocol 1: GC-FID Analysis of this compound
Objective: To provide a standard operating procedure for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Autosampler.
Reagents and Materials:
-
This compound reference standard.
-
High-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Helium (carrier gas), Hydrogen (FID), and Air (FID).
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in the chosen solvent to a known volume in a volumetric flask.
-
If necessary, filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
Instrument Setup and Calibration:
-
Set the GC-FID parameters as outlined in the Data Presentation table.
-
Prepare a series of calibration standards of this compound in the same solvent, covering the expected concentration range.
-
Inject the calibration standards to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the prepared sample onto the GC system.
-
Integrate the peak corresponding to this compound and determine its concentration using the calibration curve.
-
Protocol 2: HPLC-UV Analysis of this compound
Objective: To provide a standard operating procedure for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile phase pump and autosampler.
Reagents and Materials:
-
This compound reference standard.
-
HPLC-grade acetonitrile and water.
-
Phosphoric acid (optional, for mobile phase modification).[9]
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 70:30 v/v).[7]
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in the mobile phase to a known volume in a volumetric flask.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[4]
-
-
Instrument Setup and Calibration:
-
Set the HPLC-UV parameters as described in the Data Presentation table.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare and inject a series of calibration standards to construct a calibration curve.
-
-
Sample Analysis:
-
Inject the sample solution.
-
Identify and integrate the this compound peak and calculate the concentration based on the calibration curve.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Separation of Diphenyl sulfide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Diphenylsulfane-d1 MS/MS Fragmentation Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphenylsulfane-d1 in mass spectrometry (MS/MS) applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the optimization of MS/MS fragmentation parameters for this compound.
Q1: What is the expected precursor ion for this compound?
For positive ion mode electrospray ionization (ESI), the expected precursor ion is the protonated molecule, [M+H]⁺. Given the molecular weight of Diphenylsulfane (C₁₂H₁₀S) is approximately 186.27 g/mol , and considering the replacement of one hydrogen with deuterium, the monoisotopic mass of this compound is approximately 187.05 g/mol . Therefore, the expected m/z for the precursor ion [M+H]⁺ will be approximately 188.06 .
Q2: I am not seeing a strong precursor ion signal. What should I check?
A weak or absent precursor ion can be due to several factors:
-
Ionization Source Parameters: Ensure that the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for a stable spray and efficient ionization of a small, relatively nonpolar molecule.
-
In-Source Fragmentation: High source temperatures or cone/fragmentor voltages can cause the molecule to fragment before it enters the mass analyzer.[1] Try reducing these parameters to minimize premature fragmentation.
-
Mobile Phase Composition: The mobile phase should be compatible with ESI. The addition of a small amount of organic acid (e.g., 0.1% formic acid) can aid in protonation and enhance the [M+H]⁺ signal.
Q3: What are the expected major fragment ions for this compound?
Based on the known fragmentation of Diphenyl sulfide, the major fragment ions for this compound are predicted to be:
-
Loss of a phenyl radical ([C₆H₅]•): This would result in a fragment ion at m/z 110.
-
Loss of a deuterated phenyl radical ([C₆H₄D]•): This would result in a fragment ion at m/z 109.
-
Formation of the phenyl cation ([C₆H₅]⁺): This would result in a fragment ion at m/z 77.
-
Formation of the deuterated phenyl cation ([C₆H₄D]⁺): This would result in a fragment ion at m/z 78.
The relative abundance of these fragments will depend on the collision energy.
Q4: How do I optimize the collision energy (CE) for my target fragment ions?
Collision energy is a critical parameter for achieving optimal fragmentation and sensitivity. The ideal CE is instrument-dependent.
-
General Range: For small molecules, collision-induced dissociation (CID) is typically performed in the low-energy range of 0-100 eV.[1]
-
CE Ramp Experiment: The most effective way to determine the optimal CE is to perform a collision energy ramp experiment. Infuse a standard solution of this compound and program the mass spectrometer to acquire MS/MS spectra at increasing collision energies (e.g., in 2-5 eV steps from 5 to 50 eV).
-
Analyze the Breakdown Curve: Plot the intensity of the precursor and each fragment ion as a function of collision energy. The optimal CE for a specific fragment ion is the energy at which its intensity is maximized.
Q5: I am observing unexpected fragment ions or a very complex fragmentation pattern. What could be the cause?
-
Contamination: Ensure your sample, solvent, and LC-MS system are free from contaminants that may have similar m/z values.
-
High Collision Energy: Excessively high collision energy can lead to extensive, non-specific fragmentation. Refer to your CE ramp experiment to select an appropriate energy level.
-
Adduct Formation: In some cases, adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺) can form. If these adducts are selected as precursor ions, they will produce different fragmentation patterns.
Data Presentation
Predicted Fragmentation of this compound
The following table summarizes the predicted major fragment ions for the [M+H]⁺ precursor of this compound (m/z 188.06). The relative intensities are based on the electron ionization spectrum of Diphenyl sulfide and may vary with collision energy in an MS/MS experiment.
| Precursor Ion (m/z) | Fragment Ion | Proposed Structure/Loss | Predicted m/z | Predicted Relative Intensity |
| 188.06 | [M+H - C₆H₅]⁺ | Loss of Phenyl radical | 110.03 | High |
| 188.06 | [M+H - C₆H₄D]⁺ | Loss of Deuterated Phenyl radical | 109.04 | High |
| 188.06 | [C₆H₅]⁺ | Phenyl cation | 77.04 | Moderate |
| 188.06 | [C₆H₄D]⁺ | Deuterated Phenyl cation | 78.04 | Moderate |
Experimental Protocols
Protocol for Collision Energy Optimization
-
Prepare a standard solution of this compound at a suitable concentration (e.g., 1 µg/mL) in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate.
-
Set up the MS/MS method to select the [M+H]⁺ precursor ion of this compound (m/z 188.06).
-
Create a series of experiments where the collision energy is ramped from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in discrete steps (e.g., 2-5 eV).
-
Acquire data for each collision energy step.
-
Process the data to extract the ion intensities for the precursor ion and the major fragment ions at each collision energy.
-
Plot the breakdown curve (ion intensity vs. collision energy) for the precursor and fragment ions to determine the optimal collision energy for your desired fragmentation.
Visualizations
Troubleshooting Workflow for Fragmentation Optimization
Caption: A flowchart illustrating the step-by-step process for troubleshooting and optimizing MS/MS fragmentation parameters for this compound.
Predicted Fragmentation Pathway of this compound
References
Common contaminants and interferences with Diphenylsulfane-d1
Technical Support Center: Diphenylsulfane-d1
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the use of this compound as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: Diphenylsulfane-d10 (perdeuterated diphenyl sulfone) is a stable isotope-labeled (SIL) internal standard of Diphenylsulfane. Its primary application is in quantitative mass spectrometry-based assays (e.g., LC-MS/MS, GC-MS) to correct for variability in sample preparation, chromatography, and mass spectrometric detection. The underlying principle is that the SIL internal standard behaves chemically and physically identically to the analyte of interest.
Q2: What are the most common sources of contamination when working with this compound at trace levels?
A2: At trace levels, contamination can arise from various sources. It is crucial to control for contaminants from labware, chemicals, and solvents.[1] Common sources include:
-
Solvents and Reagents: Even high-purity solvents may contain trace-level contaminants. Water from purification systems can also be a source, especially if plastic tubing is used.[2]
-
Laboratory Consumables: Plasticizers (e.g., phthalates), antioxidants, and other additives can leach from common laboratory items such as pipette tips, vials, and tubing, interfering with your analysis.[2][3]
-
General Lab Environment: The air and dust in the laboratory can introduce contaminants. Personal care products like lotions and perfumes can also be a source of phthalates and other interfering compounds.[4]
-
Cross-Contamination: Improperly cleaned glassware or syringes can lead to cross-contamination between samples.
Q3: My this compound internal standard signal is decreasing over time in prepared samples. What could be the cause?
A3: A decreasing signal from a deuterated internal standard often points to isotopic exchange, where deuterium atoms on the standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, matrix).[5][6] This phenomenon, also known as back-exchange, can compromise the accuracy of quantification.[5][7] Key factors that influence the rate of isotopic exchange include:
-
Temperature: Higher temperatures accelerate the rate of isotopic exchange.[6][7]
-
pH: The exchange rate is catalyzed by both acids and bases.[6]
-
Solvent Composition: Protic solvents like water and methanol can readily provide hydrogen atoms for exchange.[6][7]
-
Sample Matrix: The presence of water or certain enzymes in biological matrices can facilitate this exchange.[7]
Q4: I am observing a peak for the unlabeled Diphenylsulfane in my blank samples that were only spiked with this compound. What is happening?
A4: This is a classic symptom of in-source isotopic exchange or the presence of unlabeled impurities in the internal standard stock. If deuterium atoms on your this compound are exchanged for hydrogen atoms, the mass spectrometer will detect it as the unlabeled analyte.[5][7] This leads to an artificially inflated analyte signal and a decreased internal standard signal, resulting in erroneously high calculated concentrations.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Inconsistent Retention Time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Perform a post-column infusion study to identify regions of ion suppression or enhancement in the chromatogram. | Identification of the retention time window where matrix effects are significant. |
| Dilute the sample extract to reduce the concentration of matrix components. | Improved peak shape and more consistent retention times. | |
| Contaminated LC System | Flush the LC system with a strong solvent wash sequence (e.g., isopropanol, acetonitrile, water). | Removal of contaminants adsorbed to the column and tubing, leading to better chromatography. |
| Column Degradation | Replace the analytical column with a new one of the same type. | Restoration of sharp, symmetrical peaks and consistent retention times. |
Issue 2: Unexpected Peaks or High Background Noise
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Contamination | Analyze a blank injection of each solvent used in the sample preparation and mobile phase. | Identification of the contaminated solvent. |
| Use freshly opened, high-purity solvents. Consider online traps to clean solvents.[8] | Reduction in background noise and elimination of extraneous peaks. | |
| Leachables from Labware | Pre-rinse all vials, pipette tips, and other plasticware with the analysis solvent. | Removal of surface contaminants that may leach into the sample. |
| Switch to glassware or polypropylene vials known to have low levels of leachables.[2] | Disappearance of peaks associated with plasticizers or other additives. | |
| Carryover | Inject a blank solvent after a high-concentration sample to assess carryover. | Quantification of the carryover percentage. |
| Optimize the needle wash procedure on the autosampler, using a strong, appropriate solvent. | Reduction of carryover to an acceptable level (e.g., <0.1%). |
Issue 3: Inaccurate Quantification and Poor Reproducibility
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isotopic Back-Exchange | Conduct a stability experiment by incubating the internal standard in the sample matrix and solvent over time at different temperatures.[5] | Determination of the stability of the deuterated internal standard under your experimental conditions. |
| If exchange is observed, adjust sample preparation conditions: lower the temperature, use aprotic solvents where possible, and adjust the pH to a more neutral or slightly acidic range.[6] | Minimization of deuterium loss and improved quantitative accuracy. | |
| Synthesis Impurities | Check the certificate of analysis for the isotopic and chemical purity of the this compound standard. | Confirmation of the purity of the internal standard. |
| If purity is a concern, acquire a new standard from a reputable supplier. | Elimination of inaccuracies caused by impurities in the internal standard. | |
| Non-linear Calibration Curve | Check for isotopic interference from the native analyte at high concentrations contributing to the internal standard's mass channel.[7] | Assessment of the contribution of the analyte's natural isotopes to the internal standard signal. |
| If interference is present, consider using an internal standard with a higher degree of deuteration or a ¹³C-labeled standard.[7] | Restoration of linearity in the calibration curve. |
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment designed to assess the stability of this compound under various conditions, as described in the experimental protocols below.
Table 1: Stability of this compound in Different Solvents and Temperatures
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Biological Matrix | 0 | 4 | 7.4 | 0% | No |
| 24 | 4 | 7.4 | <1% | No | |
| 24 | 25 | 7.4 | 8% | Yes | |
| Reconstitution Solvent | 0 | 25 | 8.5 | 0% | No |
| (50:50 ACN:H₂O) | 24 | 25 | 8.5 | 15% | Yes |
| 24 | 25 | 5.0 | 2% | No |
Interpretation: The data indicates that the this compound internal standard is susceptible to isotopic exchange at room temperature, particularly in a slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of back-exchange.
Experimental Protocols
Protocol 1: Assessing Isotopic Stability of this compound
Objective: To evaluate the stability of the deuterated internal standard against isotopic back-exchange under typical experimental conditions.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., plasma)
-
Sample preparation solvents (e.g., acetonitrile, water)
-
LC-MS/MS system
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of this compound into the blank matrix. Immediately process these samples using your standard sample preparation protocol (e.g., protein precipitation with acetonitrile).
-
Incubated Samples: Spike the same concentration of this compound into the blank matrix and incubate under various conditions (e.g., 4°C for 24 hours, room temperature for 24 hours). After incubation, process the samples.
-
-
LC-MS/MS Analysis: Analyze all prepared samples using the established LC-MS/MS method.
-
Data Analysis:
-
Monitor the peak area of the this compound internal standard in all samples.
-
Monitor the mass transition for the unlabeled Diphenylsulfane in all samples to check for its appearance.
-
Calculate the percentage decrease in the internal standard signal in the incubated samples relative to the T=0 samples.
-
Protocol 2: LC-MS/MS Analysis of Diphenylsulfane
Objective: To provide a general LC-MS/MS method for the quantification of Diphenylsulfane using this compound as an internal standard.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Positive ESI):
-
Diphenylsulfane: Precursor ion (m/z) 219.0 -> Product ions (m/z) 141.0, 95.0
-
Diphenylsulfane-d10: Precursor ion (m/z) 229.0 -> Product ions (m/z) 146.0, 100.0
-
Ion Source Parameters: Optimize for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Visualizations
Caption: A typical experimental workflow for the quantification of Diphenylsulfane using this compound.
Caption: A logical workflow for troubleshooting common issues with this compound analysis.
References
Strategies to prevent isotopic exchange of Diphenylsulfane-d1
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of Diphenylsulfane-d1, with a focus on preventing unwanted isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from its environment (e.g., solvent, moisture)[1][2]. This is a critical issue as it compromises the isotopic purity of the standard, leading to inaccuracies in quantitative analyses, such as mass spectrometry, where the mass difference between the analyte and the standard is essential for accurate measurement[3][4].
Q2: How stable is the deuterium on the aromatic ring of this compound?
Deuterium atoms on an aromatic ring are generally stable and not prone to exchange under normal analytical conditions[4]. However, the C-D bond can be broken under specific conditions, such as in the presence of strong acids, bases, or certain metal catalysts, leading to H/D exchange[5][6][7][8].
Q3: What are the ideal storage conditions for this compound?
To maintain its isotopic and chemical integrity, this compound should be stored in a cool, dry, and dark environment[1]. For solids, storage at -20°C or colder in a desiccator is recommended to protect against moisture[9]. Solutions should be stored in tightly sealed vials with PTFE-lined caps at low temperatures (typically 2-8°C or -20°C)[9]. Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q4: What type of solvents should I use for this compound?
High-purity, anhydrous aprotic solvents are strongly recommended to prevent H/D exchange[9]. Suitable solvents include acetonitrile, dioxane, tetrahydrofuran (THF), and toluene. Protic solvents like water, methanol, and ethanol should be avoided as they are a source of protons that can facilitate exchange[3]. If a protic solvent is necessary for your experiment, it should be a deuterated version (e.g., D₂O, Methanol-d4)[10].
Q5: How can I verify the isotopic purity of my this compound standard?
The isotopic purity and enrichment can be verified using high-resolution mass spectrometry (HRMS) to analyze the distribution of isotopologues[9]. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool to confirm the position and purity of the deuterium label[9].
Troubleshooting Guides
Issue 1: My mass spectrometry results show a signal for the unlabeled diphenylsulfane, suggesting loss of deuterium.
-
Possible Cause 1: Isotopic Exchange During Sample Preparation.
-
Troubleshooting Step: Review your sample preparation workflow. Ensure you are using anhydrous, aprotic solvents. Avoid acidic or basic conditions unless absolutely necessary[1][4]. All glassware should be thoroughly dried before use, for instance, by heating at 150°C for several hours and cooling under an inert atmosphere[11].
-
-
Possible Cause 2: Contamination from Environment.
-
Troubleshooting Step: Handle the standard in a dry atmosphere, such as under a gentle stream of dry nitrogen or argon, or within a glove box to minimize exposure to atmospheric moisture[1].
-
-
Possible Cause 3: Back-Exchange in the Analytical System.
-
Troubleshooting Step: If using LC-MS, the mobile phase could be a source of protons. If possible, replace protic solvents in the mobile phase with aprotic alternatives or their deuterated counterparts. Note that H/D exchange can sometimes occur in the mass spectrometer's ionization source, particularly with atmospheric pressure chemical ionization (APCI)[12][13]. Check instrument parameters like desolvation temperature[12].
-
Issue 2: The concentration of my this compound stock solution appears to decrease over time.
-
Possible Cause 1: Improper Storage.
-
Possible Cause 2: Adsorption to Surfaces.
-
Troubleshooting Step: While less common for this compound, adsorption to glass or plastic surfaces can be an issue. Consider using silanized glassware or polypropylene tubes if you suspect adsorption.
-
-
Possible Cause 3: Chemical Degradation.
Data Presentation
Table 1: Factors Influencing Isotopic Stability of this compound
| Parameter | Condition to Avoid | Recommended Condition | Rationale for Recommendation |
| Solvent | Protic solvents (Water, Methanol, Ethanol) | Anhydrous, aprotic solvents (Acetonitrile, Toluene, Dioxane) | Protic solvents provide a source of hydrogen atoms that can exchange with the deuterium on the standard[3]. |
| pH | Strongly acidic or basic conditions (e.g., DCl, D₂SO₄, NaOD) | Neutral (pH ~7) | Acidic or basic conditions can catalyze the H/D exchange reaction on aromatic rings[1][7][8][16]. |
| Temperature | Elevated temperatures | Refrigerated or frozen storage (e.g., 4°C or -20°C) | Higher temperatures increase the rate of all chemical reactions, including isotopic exchange and potential degradation[3][17]. |
| Moisture | Exposure to atmospheric humidity; use of wet glassware | Handling in a dry, inert atmosphere (Nitrogen or Argon); oven-dried glassware | Water is a primary source of protons for back-exchange. Most deuterated compounds are hygroscopic[1][11]. |
| Catalysts | Presence of transition metals (e.g., Pt, Pd, Ru, Rh, Fe, Ag) | Use of high-purity, metal-free reagents and vials | Certain metals are known to catalyze H/D exchange on aromatic C-H (and C-D) bonds[6][18][19][20]. |
| Light Exposure | Direct sunlight or UV light | Storage in amber vials or protected from light | While the primary concern is isotopic exchange, light can induce photolytic degradation of the compound[17]. |
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a Stock Solution of this compound
Objective: To prepare an accurate stock solution of this compound while minimizing the risk of isotopic exchange and contamination.
Materials:
-
This compound (solid)
-
High-purity, anhydrous aprotic solvent (e.g., acetonitrile)
-
Calibrated analytical balance
-
Class A volumetric flask
-
Gas-tight syringe
-
Amber glass vials with PTFE-lined caps
-
Inert gas source (dry nitrogen or argon)
Methodology:
-
Acclimatization: Remove the sealed container of this compound from its low-temperature storage and allow it to warm to ambient laboratory temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid[1].
-
Inert Atmosphere: Perform all subsequent steps under a gentle stream of dry, inert gas or inside a glove box.
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard directly into the Class A volumetric flask.
-
Dissolution: Add a small amount of the chosen anhydrous aprotic solvent to the flask. Gently swirl or sonicate the flask to ensure the solid is completely dissolved before diluting to volume.
-
Dilution to Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask securely and mix the solution thoroughly by inverting the flask multiple times.
-
Storage: Immediately transfer the stock solution to clearly labeled amber vials with PTFE-lined caps. Purge the headspace of the vial with inert gas before sealing. Store the solution under the recommended conditions (e.g., ≤ 4°C)[1][9].
Protocol 2: Experimental Assessment of this compound Isotopic Stability
Objective: To determine if the deuterium label on this compound is stable under specific experimental conditions (e.g., in a particular solvent, matrix, or mobile phase).
Materials:
-
This compound working solution
-
Test medium (e.g., proposed LC mobile phase, biological matrix)
-
Control medium (e.g., pure anhydrous acetonitrile)
-
LC-HRMS system
-
Incubator or water bath
Methodology:
-
Sample Preparation:
-
Test Sample: Spike a known concentration of the this compound working solution into the test medium.
-
Control Sample: Spike the same concentration of the this compound working solution into the control medium.
-
-
Incubation: Incubate both the test and control samples under the conditions you intend to use in your experiment (e.g., 37°C for 4 hours).
-
Time Points: Take aliquots from both the test and control samples at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). The T=0 sample should be analyzed immediately after preparation.
-
Analysis: Analyze each aliquot by LC-HRMS. Monitor the ion signals for both this compound and the unlabeled diphenylsulfane.
-
Data Interpretation: Compare the ratio of the unlabeled analyte to the deuterated standard in the test sample versus the control sample at each time point. A significant increase in the signal corresponding to the unlabeled diphenylsulfane in the test sample over time indicates that isotopic exchange is occurring under your experimental conditions[4].
Mandatory Visualizations
Caption: Recommended workflow for handling and preparing this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diphenyl sulphide [chembk.com]
- 15. Diphenyl sulfide | 139-66-2 [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diphenylsulfane-d1 Quantification
Welcome to the Technical Support Center for Diphenylsulfane-d1 quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve variability in their experimental results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability in my this compound quantification results?
Variability in quantification can arise from several factors, including issues with the deuterated internal standard, matrix effects, and instrument performance. Common problems include poor co-elution of the analyte and internal standard, isotopic exchange, and impurities in the standard.[1]
Q2: My deuterated internal standard (this compound) and the analyte (Diphenylsulfane) show different retention times. Is this a problem?
Yes, this can be a significant issue. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1] This separation can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, ultimately compromising the accuracy of your quantification.[1][2]
Q3: What are "differential matrix effects" and how do they affect my results?
Differential matrix effects occur when components in the sample matrix (e.g., plasma, urine) affect the ionization of the analyte and the internal standard differently.[1] Even with perfect co-elution, these effects can lead to inaccuracies. For instance, the analyte might experience more significant ion suppression than the deuterated internal standard, leading to an overestimation of the analyte's concentration.[2]
Q4: Could the this compound internal standard be contaminated?
It is possible. The purity of the deuterated internal standard is crucial for accurate results.[2] Impurities, such as the unlabeled analyte, can artificially inflate the measured concentration of your analyte.[2] Isotopic enrichment should ideally be ≥98% and chemical purity >99%.[2]
Q5: What is isotopic exchange and how can I prevent it?
Isotopic exchange is the loss of deuterium atoms from your internal standard and their replacement with hydrogen atoms from the sample matrix or solvent.[1] This can create a false positive signal for the unlabeled analyte.[2] To minimize this risk, choose an internal standard where the deuterium labels are on stable positions of the molecule.[2]
Troubleshooting Guides
Issue 1: Inconsistent Quantitative Results
If you are observing inconsistent and inaccurate quantification of Diphenylsulfane, follow these troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent quantification.
1. Verify Co-elution:
-
Problem: Diphenylsulfane and this compound may have slightly different retention times.[3]
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm they elute together. If separation is observed, adjust your chromatographic method (e.g., modify the mobile phase gradient, change the column).[1][2]
2. Assess Internal Standard Purity:
-
Problem: The this compound standard may contain unlabeled Diphenylsulfane.[2]
-
Solution: Analyze a blank matrix sample spiked only with the this compound internal standard. Monitor the mass transition for the unlabeled analyte. The response should be minimal, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ) for Diphenylsulfane.[2]
3. Evaluate Differential Matrix Effects:
-
Problem: The analyte and internal standard may be affected differently by the sample matrix, leading to inaccurate quantification.[1][2]
-
Solution: Perform a post-extraction addition experiment.
Issue 2: Signal Intensity Variability of Internal Standard
If the signal for this compound is inconsistent across samples, consider the following.
Logical Relationship of Potential Causes
Caption: Potential causes of internal standard signal variability.
-
Differential Matrix Effects: As described above, this can lead to variable ion suppression or enhancement of the internal standard's signal.
-
Isotopic Exchange: Loss of the deuterium label will decrease the signal of the deuterated internal standard.[1]
-
Sample Preparation Inconsistency: Errors in pipetting the internal standard or inconsistent sample processing steps (e.g., evaporation, reconstitution) can lead to variability in the final concentration of the internal standard.
Quantitative Data Summary
The following tables provide examples of data that can be generated during troubleshooting to identify the source of variability.
Table 1: Co-elution and Matrix Effect Evaluation
| Sample ID | Analyte Peak Area (Diphenylsulfane) | IS Peak Area (this compound) | Analyte Retention Time (min) | IS Retention Time (min) | Matrix Effect (%) |
| Neat Solution | 1,500,000 | 1,550,000 | 5.21 | 5.19 | N/A |
| Post-Spike Sample 1 | 950,000 | 1,200,000 | 5.20 | 5.18 | Analyte: 36.7% (Suppression) |
| Post-Spike Sample 2 | 980,000 | 1,250,000 | 5.22 | 5.20 | Analyte: 34.7% (Suppression) |
Note: This is example data. In this scenario, the slight difference in retention time could be contributing to differential matrix effects, with the analyte showing significant ion suppression.
Table 2: Internal Standard Purity Assessment
| Sample | Analyte Transition Response | LLOQ Response | % of LLOQ |
| Blank + IS | 5,000 | 30,000 | 16.7% |
| Blank | < 1,000 | 30,000 | < 3.3% |
Note: This example data indicates that the contribution of the unlabeled analyte from the internal standard is below the recommended 20% of the LLOQ response, suggesting the internal standard has acceptable purity.[2]
Experimental Protocols
Protocol 1: Assessing the Contribution of the Internal Standard to the Analyte Signal
-
Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte (Diphenylsulfane).
-
Spike with Internal Standard: Add this compound at the same concentration used in your experimental samples.
-
Analyze the Sample: Run the sample using your established LC-MS/MS method, monitoring the mass transition for the unlabeled Diphenylsulfane.
-
Evaluate the Response: Compare the peak area of the unlabeled analyte in this sample to the peak area of your Lower Limit of Quantification (LLOQ) standard. The response should be less than 20% of the LLOQ response.[2]
Protocol 2: Evaluating Matrix Effects using Post-Extraction Addition
-
Prepare and Extract Blank Matrix Samples: Process at least six different lots of blank matrix through your sample preparation procedure.
-
Prepare a Neat Solution: Prepare a solution of Diphenylsulfane and this compound in the final reconstitution solvent at the desired concentration.
-
Spike Extracted Blanks: After extraction, spike the blank matrix extracts with the same amount of Diphenylsulfane and this compound as in the neat solution.
-
Analyze Samples: Analyze both the spiked extracts and the neat solution via LC-MS/MS.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (1 - (Peak Area in Spiked Extract / Peak Area in Neat Solution)) * 100
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Calculate this for both the analyte and the internal standard. A significant difference between the two indicates a differential matrix effect.
-
References
Best practices for long-term storage and stability of Diphenylsulfane-d1
A-Noteon-Nomenclature: The-term-"Diphenylsulfane"-is-not-a-standard-chemical-name.-This-guide-assumes-the-user-is-referring-to-a-deuterated-analog-of-Diphenyl-sulfone ,-specifically-one-where-a-single-hydrogen-atom-has-been-replaced-by-deuterium-(d1).-The-following-best-practices-are-based-on-the-known-high-stability-of-Diphenyl-sulfone-and-general-principles-for-the-long-term-storage-of-deuterated-compounds.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid Diphenylsulfane-d1?
A1: To ensure maximum stability and preserve isotopic purity, solid this compound should be stored under the following conditions:
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Temperature: For long-term storage (years), refrigeration at 2-8°C or freezing at -20°C is recommended.[1] Diphenyl sulfone itself is very thermally stable, but lower temperatures will slow any potential degradation pathways.[1][2][3]
-
Atmosphere: Store under an inert atmosphere, such as argon or dry nitrogen. This is crucial to prevent moisture absorption, which can be a source of protons for H/D exchange.
-
Container: Use a tightly sealed, amber glass vial or a container made of inert material to protect the compound from light and atmospheric moisture.
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Environment: Store in a dark, dry place such as a desiccator to further protect against light and humidity.
Q2: How should I store solutions of this compound?
A2: Solutions are generally less stable than the solid material. For optimal long-term storage of solutions:
-
Solvent Choice: Use a high-purity, anhydrous, aprotic solvent if possible. Protic solvents (those with O-H or N-H bonds, like methanol or water) should be avoided for long-term storage as they can facilitate H/D exchange.
-
Temperature: Store solutions at -20°C or below.
-
Container: Use vials with tight-fitting caps, preferably with a PTFE liner, to prevent solvent evaporation and moisture ingress.
-
Degassing: For sensitive applications, degassing the solvent before preparing the solution can help to remove dissolved oxygen and minimize oxidation.
Q3: What are the primary stability concerns for this compound?
A3: The two main stability concerns are chemical degradation and loss of isotopic enrichment.
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Chemical Degradation: Diphenyl sulfone is a highly stable organic compound, resistant to oxidation and thermal degradation.[1][3] However, prolonged exposure to strong oxidizing agents or high-energy light can cause degradation.
-
Isotopic Instability (H/D Exchange): The primary concern for a deuterated compound is the exchange of the deuterium atom with a proton from the environment (e.g., from moisture or a protic solvent). While the C-D bond on an aromatic ring is generally stable, trace amounts of acid or base can catalyze this exchange over long periods.
Q4: How can I check the stability and isotopic purity of my this compound sample after long-term storage?
A4: You should use a combination of analytical techniques to assess both chemical purity and isotopic enrichment. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Q5: Can you provide a detailed protocol for assessing the isotopic purity of this compound using LC-MS?
A5: Yes. High-resolution mass spectrometry is an excellent method for determining isotopic purity.
Protocol: Isotopic Purity Assessment by LC-MS
-
Sample Preparation:
-
Accurately prepare a stock solution of your this compound sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to create a working solution of approximately 1 µg/mL.
-
-
Liquid Chromatography (LC) Method:
-
Column: Use a standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Method:
-
Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is required to resolve the isotopologues.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Acquire data in full scan mode at a resolution of at least 30,000.
-
Source Parameters: Optimize source conditions (e.g., capillary voltage, gas flows, and temperatures) for the parent compound, Diphenyl sulfone (protonated mass [M+H]⁺ ≈ 219.0474).
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of this compound ([M+H]⁺ ≈ 220.0537).
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From the mass spectrum of the corresponding chromatographic peak, determine the peak intensities for the unlabeled compound (d0) and the deuterated compound (d1).
-
Calculate the isotopic purity (% Enrichment) using the following formula: % Enrichment = [Intensity(d1) / (Intensity(d0) + Intensity(d1))] * 100
-
Note: For accurate quantification, it is important to correct for the natural abundance of isotopes (e.g., ¹³C) in the d0 molecule that contribute to the M+1 peak.[4]
-
Q6: What is the protocol for determining the stability and deuterium position using NMR?
A6: NMR is a powerful tool for both confirming the position of the deuterium label and quantifying the isotopic enrichment.
Protocol: Stability and Enrichment Analysis by NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) in a clean, dry NMR tube. The solvent should not have signals that overlap with the analyte signals.
-
Add a known amount of a stable, non-volatile internal standard with a simple spectrum that does not overlap with the analyte (e.g., 1,3,5-trichlorobenzene).
-
-
¹H NMR Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Acquire a standard quantitative ¹H NMR spectrum.
-
Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and accurate integration. A 30- or 45-degree pulse angle is recommended.
-
Processing: Carefully phase and baseline correct the spectrum.
-
-
Data Analysis for Isotopic Enrichment:
-
Integrate the signal of the internal standard and set its value to the known number of protons.
-
Integrate the remaining proton signals of the Diphenyl sulfone molecule.
-
The position of the deuterium label will be indicated by a significantly reduced integral value for the corresponding proton signal.
-
Calculate the percentage of deuteration at that specific position by comparing the observed integral to the expected integral for a non-deuterated molecule.
-
-
²H (Deuterium) NMR Acquisition (Optional but Recommended):
-
Experiment: Acquire a proton-decoupled ²H NMR spectrum.[5] This experiment directly observes the deuterium nucleus.
-
Analysis: A signal will be present at the chemical shift corresponding to the position of the deuterium label, confirming its location.[5] The presence of other signals could indicate isotopic scrambling. The relative integrals can be used to quantify the enrichment at different sites if multiple deuteriums are present.[5]
-
Troubleshooting Guide
Issue 1: I see a new peak in my HPLC/LC-MS analysis after storing my this compound.
-
Possible Cause: Chemical degradation. Although Diphenyl sulfone is very stable, degradation can occur under harsh conditions.
-
Troubleshooting Steps:
-
Review Storage Conditions: Was the sample exposed to light, high temperatures, or reactive chemicals?
-
Analyze by MS/MS: Use mass spectrometry to obtain the mass of the new peak and fragment it (MS/MS) to help identify the structure of the degradant. Common degradation products could result from oxidation or cleavage of the C-S bond.
-
Forced Degradation Study: To understand potential degradation pathways, perform a forced degradation study. Expose small aliquots of a fresh sample to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) and analyze the results by LC-MS. This can help confirm if the observed impurity is a known degradant.
-
Issue 2: My mass spectrometry results show a decrease in isotopic enrichment over time.
-
Possible Cause: Hydrogen-Deuterium (H/D) back-exchange. The deuterium atom is being replaced by a proton from the environment.
-
Troubleshooting Steps:
-
Check for Moisture: Was the container properly sealed? Was the compound handled in a humid environment?
-
Evaluate Solvent: If stored in solution, was the solvent protic (e.g., methanol)? Protic solvents can facilitate H/D exchange.
-
Check pH: Were the samples exposed to acidic or basic conditions? These can catalyze the exchange.
-
Solution: To prevent further loss, lyophilize any solutions to a solid and store the solid under an inert atmosphere in a desiccator at or below -20°C. For future work, use anhydrous, aprotic solvents and handle the compound in a dry environment (e.g., a glove box).
-
Data Presentation
Table 1: Summary of Best Practices for Long-Term Storage of this compound
| Parameter | Solid State Recommendation | Solution State Recommendation | Rationale |
| Temperature | -20°C to 8°C | ≤ -20°C | Minimizes degradation kinetics and potential H/D exchange.[1] |
| Atmosphere | Inert gas (Argon, N₂) | Inert gas (Argon, N₂) | Prevents interaction with atmospheric moisture and oxygen. |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) | Prevents potential photolytic degradation. |
| Container | Tightly sealed glass vial | Tightly sealed glass vial with PTFE-lined cap | Prevents moisture ingress and solvent evaporation. |
| Solvent | N/A | Anhydrous, aprotic solvents (e.g., Acetonitrile, THF, Dioxane) | Avoids protic sources that can lead to H/D exchange. |
| Handling | In a dry environment (e.g., desiccator, glove box) | In a dry environment | Minimizes exposure to atmospheric moisture. |
Mandatory Visualization
Caption: Troubleshooting workflow for observed instability in this compound samples.
Caption: Decision tree for selecting appropriate long-term storage conditions.
References
Technical Support Center: Method Refinement for Low-Level Detection of Diphenylsulfane-d1
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the low-level detection of Diphenylsulfane-d1. It is designed for researchers, scientists, and drug development professionals to address common challenges and refine their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound.
Q1: What is the most suitable analytical technique for low-level detection of this compound?
A1: For low-level detection, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques due to their high sensitivity and selectivity. GC-MS is often preferred for volatile and thermally stable compounds like diphenylsulfane. LC-MS/MS is advantageous for less volatile compounds or when direct analysis of complex matrices with minimal sample cleanup is required.
Q2: I am observing poor sensitivity and inconsistent results. What are the potential causes?
A2: Poor sensitivity and inconsistent results can stem from several factors:
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
Suboptimal Ionization Parameters: Incorrect settings for the ion source, such as temperature or voltage, can lead to inefficient ionization.
-
Degradation of the Analyte: this compound may degrade during sample preparation or analysis, especially at high temperatures in the GC inlet.
-
Improper Sample Preparation: Inefficient extraction or the presence of interfering substances can significantly impact sensitivity.
Q3: My deuterated internal standard (this compound) is showing a variable response. What could be the issue?
A3: Variability in the internal standard response is a critical issue that can compromise the accuracy of your results. Common causes include:
-
Isotopic Exchange: The deuterium atom on this compound can potentially exchange with hydrogen atoms from the solvent or matrix, especially under certain pH and temperature conditions. This can lead to a decrease in the deuterated signal and an increase in the non-deuterated signal.
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Contamination: The internal standard solution may be contaminated with the non-deuterated form of the analyte.
-
Differential Matrix Effects: Although rare for co-eluting isotopic standards, it is possible for the analyte and internal standard to experience slightly different matrix effects.
Q4: How can I troubleshoot isotopic exchange of my this compound internal standard?
A4: To troubleshoot isotopic exchange, consider the following steps:
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Solvent and pH Optimization: Evaluate the stability of the internal standard in different solvents and at various pH levels. Acidic or basic conditions can sometimes promote exchange.
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Temperature Control: Avoid exposing the samples to high temperatures for prolonged periods during preparation and storage.
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Minimize Sample Preparation Time: A shorter workflow from extraction to analysis can reduce the opportunity for exchange to occur.
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Use of Aprotic Solvents: Where possible, use aprotic solvents (e.g., acetonitrile, dichloromethane) to minimize the source of protons for exchange.
Q5: What are the key considerations for sample preparation when analyzing this compound in biological matrices like plasma?
A5: Effective sample preparation is crucial for accurate low-level detection. Key considerations include:
-
Protein Precipitation (PPT): A simple and effective method to remove the bulk of proteins from plasma samples. Acetonitrile is a common precipitation solvent.
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by utilizing a solid sorbent to retain and elute the analyte, effectively removing interferences. The choice of sorbent (e.g., C18, mixed-mode) should be optimized.
Quantitative Data Summary
The following tables provide a summary of typical mass spectrometry parameters and achievable detection limits for diphenyl sulfide, which can be used as a starting point for method development for this compound.
Table 1: GC-MS Parameters for Diphenyl Sulfide Analysis
| Parameter | Typical Value/Condition |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 1 min), ramp to 320 °C at 20 °C/min (hold 2 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (m/z) | 186 (for Diphenyl Sulfide) |
| Qualifier Ions (m/z) | 185, 109, 77 (for Diphenyl Sulfide) |
Note: For this compound, the quantification ion would be m/z 187. Qualifier ions should be determined experimentally.
Table 2: LC-MS/MS Parameters for Diphenyl Sulfide Analysis
| Parameter | Typical Value/Condition |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | 187 (for this compound) |
| Product Ions (Q3) | To be determined experimentally |
| Collision Energy | To be optimized for each transition |
Table 3: Reported Limits of Detection (LOD) and Quantification (LOQ) for Related Sulfur Compounds
| Compound | Method | Matrix | LOD | LOQ |
| Dimethyl sulfide | HS-SPME-GC-FPD | Freshwater | 29 ng/L | 95 ng/L |
| Dimethyl disulfide | HS-SPME-GC-FPD | Freshwater | 1.2 ng/L | 4.1 ng/L |
| Phenyl vinyl sulfone | LC-MS | Pharmaceutical | 1.43 ppm | 4.77 ppm |
Note: These values are for illustrative purposes and the LOD/LOQ for this compound will need to be experimentally determined for your specific matrix and analytical method.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in a Simple Matrix
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration within the expected calibration range.
-
Spike the solution with an appropriate concentration of a suitable internal standard if this compound is the analyte. If this compound is the internal standard, spike it into the sample containing the non-deuterated analyte.
-
-
GC-MS Instrumentation:
-
Set up the GC-MS system according to the parameters outlined in Table 1.
-
Perform a solvent blank injection to ensure the system is clean.
-
Inject 1 µL of the prepared sample.
-
-
Data Analysis:
-
Integrate the peak areas for the quantification ions of the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown sample using the calibration curve.
-
Protocol 2: LC-MS/MS Analysis of this compound in Plasma
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (if this compound is the analyte).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Instrumentation:
-
Set up the LC-MS/MS system according to the parameters outlined in Table 2.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject 5-10 µL of the reconstituted sample.
-
-
Data Analysis:
-
Process the data using the instrument's software to obtain the peak areas for the MRM transitions of the analyte and internal standard.
-
Construct a calibration curve and calculate the concentration of the analyte in the plasma sample.
-
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting guide for isotopic exchange in this compound.
Matrix effects on Diphenylsulfane-d1 ionization efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects on Diphenylsulfane-d1 ionization efficiency during LC-MS/MS analysis. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of this compound analysis?
A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting components from the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and reproducibility of your quantitative results.[1][2][4] The "matrix" itself refers to all the components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1]
Q2: I'm using this compound as an internal standard. Aren't stable isotope-labeled standards supposed to compensate for matrix effects?
A2: Ideally, yes. Stable isotope-labeled internal standards (SIL-IS) like this compound are the preferred choice for compensating for matrix effects because they co-elute with the analyte and are expected to experience similar ionization suppression or enhancement.[1][2][4] The ratio of the analyte to the internal standard should remain consistent, allowing for reliable quantification.[1][2] However, differential matrix effects can still occur if there are slight chromatographic shifts between the analyte and the SIL-IS, causing them to elute in regions with varying degrees of matrix interference.[5]
Q3: My this compound signal is low and variable. How can I determine if this is due to ion suppression?
A3: A qualitative method to assess ion suppression is the post-column infusion experiment . This involves infusing a constant flow of a this compound solution directly into the mass spectrometer while injecting a blank, extracted sample matrix.[6][7] A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing ion suppression.[6][7]
Troubleshooting Guides
Problem: Poor reproducibility and accuracy in my results despite using this compound as an internal standard.
Possible Cause: Differential matrix effects between Diphenylsulfane and this compound.
Troubleshooting Steps:
-
Verify Co-elution: Ensure that the chromatographic peaks for Diphenylsulfane and this compound are as close to co-eluting as possible.[5]
-
Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or analytical column to improve the separation of the analytes from interfering matrix components.[1][2]
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Enhance Sample Preparation: Improve your sample cleanup procedure to remove more of the matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and other interferences than protein precipitation (PPT).[1][8][9]
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Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components introduced into the MS system.[4][10]
Problem: I have confirmed ion suppression is occurring. What are the likely culprits in my biological samples (e.g., plasma, serum)?
Common Causes:
-
Phospholipids: These are major components of cell membranes and are a primary cause of matrix-induced ion suppression in bioanalysis, especially with simpler sample preparation methods like PPT.[6]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the ionization process.
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Other Endogenous Molecules: Lipids, proteins, and other small molecules can co-elute with your analyte and compete for ionization.[1]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows for the quantitative determination of the matrix effect.
Objective: To calculate the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.
Procedure:
-
Prepare Solutions:
-
Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase) at low and high concentrations representative of your experimental range.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Then, spike this compound into the extracted matrix at the same low and high concentrations as Set A.
-
-
Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Data Presentation: Matrix Effect Assessment
| Concentration Level | Mean Peak Area (Set A: Neat Solution) | Mean Peak Area (Set B: Post-Extraction Spike) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Low QC | 55,000 | 38,500 | 0.70 | 30% Suppression |
| High QC | 580,000 | 435,000 | 0.75 | 25% Suppression |
Protocol 2: Evaluating Different Sample Preparation Techniques
Objective: To compare the effectiveness of different sample preparation methods in reducing matrix effects.
Procedure:
-
Sample Preparation: Aliquot a pooled blank matrix and process it using different techniques:
-
Protein Precipitation (PPT) with acetonitrile.
-
Liquid-Liquid Extraction (LLE) with a suitable solvent (e.g., ethyl acetate).
-
Solid-Phase Extraction (SPE) using an appropriate cartridge type.
-
-
Post-Extraction Spike: Spike this compound into each of the final extracts at a known concentration.
-
Analysis: Analyze the spiked extracts via LC-MS/MS.
-
Comparison: Compare the peak areas of this compound across the different preparation methods. The method yielding the highest peak area and least variability is generally the most effective at minimizing matrix effects.
Data Presentation: Comparison of Sample Preparation Methods
| Sample Preparation Method | Mean Peak Area of this compound | Coefficient of Variation (%CV) |
| Protein Precipitation | 25,000 | 15.2 |
| Liquid-Liquid Extraction | 42,000 | 8.5 |
| Solid-Phase Extraction | 65,000 | 4.1 |
Visualizing Workflows and Concepts
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Ion suppression mechanism in the electrospray source.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of Diphenylsulfane-d1: A Comparative Guide for Internal Standards in Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of Diphenylsulfane-d1 as an internal standard (IS) against other commonly used internal standards in analytical methodologies. Due to the absence of publicly available experimental data specifically for this compound, this document presents a generalized approach, utilizing hypothetical data to illustrate the validation process. The principles and protocols outlined herein are applicable to the validation of any new internal standard.
An internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte. An ideal IS mimics the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for variations and improving the accuracy and precision of the results. Deuterated standards, such as the hypothetical this compound, are often considered the gold standard due to their close structural and physicochemical similarity to the analyte.
Comparative Analysis of Internal Standard Performance
The selection of an appropriate internal standard is critical for the development of robust and reliable analytical methods. The following table summarizes hypothetical performance data comparing this compound with two other common types of internal standards: a structural analog (Diphenyl sulfoxide) and a homologous compound (Dibenzyl sulfide).
| Parameter | This compound (Hypothetical) | Diphenyl sulfoxide (Structural Analog) | Dibenzyl sulfide (Homologue) | Acceptance Criteria |
| Analyte/IS Peak Area Ratio Precision (%RSD, n=6) | 1.2 | 3.5 | 4.8 | ≤ 15% |
| Accuracy (% Recovery) | 98.5 - 101.2 | 95.3 - 104.8 | 92.1 - 107.3 | 85 - 115% |
| Matrix Effect (% Suppression/Enhancement) | -2.5 | -12.8 | -18.2 | Within ± 15% |
| Extraction Recovery (%) | 96.8 | 91.5 | 88.3 | Consistent and reproducible |
| Chromatographic Co-elution with Analyte | Yes | Partial | No | Ideal: Yes |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols for Cross-Validation
A rigorous cross-validation process is essential to establish the suitability of a new internal standard. The following are detailed methodologies for key validation experiments.
Precision and Accuracy Assessment
-
Objective: To determine the precision and accuracy of the analytical method using the internal standard.
-
Procedure:
-
Prepare a series of calibration standards and quality control (QC) samples at low, medium, and high concentrations of the analyte.
-
Add a constant, known concentration of the internal standard (e.g., this compound) to all standards and QC samples.
-
Process and analyze the samples using the intended analytical method (e.g., LC-MS/MS).
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify the analyte concentration in the QC samples using the calibration curve.
-
Calculate the precision (%RSD) and accuracy (% recovery) for the QC samples.
-
Matrix Effect Evaluation
-
Objective: To assess the influence of the sample matrix on the ionization of the analyte and the internal standard.
-
Procedure:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution.
-
Set B: Blank matrix extract spiked with the analyte and internal standard.
-
Set C: Blank matrix.
-
-
Analyze all sets of samples.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = ((Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A) * 100
-
-
Extraction Recovery Determination
-
Objective: To measure the efficiency of the extraction procedure for both the analyte and the internal standard.
-
Procedure:
-
Prepare two sets of samples:
-
Set 1: Blank matrix spiked with the analyte and internal standard before extraction.
-
Set 2: Blank matrix extract spiked with the analyte and internal standard after extraction.
-
-
Process and analyze both sets of samples.
-
Calculate the extraction recovery using the following formula:
-
Extraction Recovery (%) = (Peak Area in Set 1 / Peak Area in Set 2) * 100
-
-
Visualization of Validation Workflow and Logic
The following diagrams illustrate the logical workflow of the internal standard validation process and the relationship between key validation parameters.
Caption: Workflow for the selection and cross-validation of a new internal standard.
Caption: Logical relationships between the properties and performance of an ideal internal standard.
A Comparative Guide to the Analysis of Diphenylsulfane-d1 and Non-Deuterated Diphenylsulfane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical methodologies for Diphenylsulfane-d1 and its non-deuterated counterpart. The inclusion of a deuterium atom in the molecular structure of this compound offers distinct advantages in specific analytical applications, particularly in quantitative mass spectrometry-based assays common in drug metabolism and pharmacokinetic studies. This document outlines the key differences in their analytical behavior, provides detailed experimental protocols, and presents data in a comparative format to aid researchers in selecting the appropriate compound and analytical technique for their needs.
Introduction to Deuterated Standards
Deuterated compounds, such as this compound, are stable isotope-labeled versions of molecules where one or more hydrogen atoms have been replaced by deuterium. In analytical chemistry, these compounds are invaluable as internal standards for quantitative analysis.[1] Because they are chemically almost identical to the non-deuterated analyte, they exhibit very similar behavior during sample preparation, chromatography, and ionization.[1] However, their increased mass allows them to be distinguished by a mass spectrometer, enabling accurate quantification by correcting for variations in the analytical process.
Analytical Techniques: A Comparative Overview
The primary analytical techniques for the differentiation and quantification of this compound and non-deuterated diphenylsulfane are mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and chromatography.
Mass Spectrometry
Mass spectrometry is the most powerful technique for distinguishing between this compound and non-deuterated diphenylsulfane. The one-mass-unit difference between deuterium and hydrogen results in a corresponding shift in the molecular ion and fragment ions in the mass spectrum.
Predicted Mass Spectra:
| Feature | Non-Deuterated Diphenylsulfane | This compound (Predicted) |
| Molecular Formula | C₁₂H₁₀S | C₁₂H₉D₁S |
| Molecular Weight | 186.27 g/mol | 187.28 g/mol |
| Molecular Ion (M+) | m/z 186 | m/z 187 |
| Major Fragment Ions | m/z 109, 77, 51 | m/z 110 or 109, 78 or 77, 52 or 51 |
Note: The exact masses and fragmentation pattern of this compound are predicted based on the known spectrum of diphenylsulfane and general fragmentation pathways. The position of the deuterium atom will influence which fragments show a mass shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can also be used to differentiate between the two compounds. In the ¹H NMR spectrum of this compound, the signal corresponding to the proton at the site of deuteration will be absent. The signals of the remaining protons will be largely unchanged, though minor shifts in their chemical shifts and coupling constants may be observed.
¹H NMR Spectral Data (in CDCl₃):
| Feature | Non-Deuterated Diphenylsulfane | This compound (Predicted) |
| Aromatic Protons | Multiplet around 7.2-7.4 ppm | Multiplet around 7.2-7.4 ppm (with one less integration) |
Chromatography
In chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), deuterated and non-deuterated compounds often exhibit slightly different retention times. This phenomenon, known as the "chromatographic isotope effect," typically results in the deuterated compound eluting slightly earlier than its non-deuterated counterpart. This separation can be advantageous in certain analytical scenarios.
Experimental Protocols
The following are generalized protocols for the analysis of diphenylsulfane and its deuterated analog. Optimization will be required for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Application in Drug Development: Metabolic Stability Assay
A primary application for this compound is as an internal standard in metabolic stability assays. These assays are crucial in early drug discovery to assess the susceptibility of a drug candidate to metabolism by liver enzymes.
Caption: Workflow for a metabolic stability assay using a deuterated internal standard.
Experimental Workflow for Quantitative Analysis
The use of a deuterated internal standard is central to achieving accurate and precise quantification in complex matrices. The following diagram illustrates a typical workflow.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Conclusion
The choice between this compound and non-deuterated diphenylsulfane is dictated by the specific analytical objective. While the non-deuterated compound is suitable for qualitative identification and routine analysis, the deuterated analog is the superior choice for use as an internal standard in quantitative mass spectrometry. Its properties ensure high accuracy and precision in complex sample matrices, making it an indispensable tool in drug development and other fields requiring rigorous quantitative analysis. The provided protocols and comparative data serve as a valuable resource for researchers to effectively utilize these compounds in their analytical workflows.
References
Inter-laboratory Comparison of Bioanalytical Methods Utilizing Diphenylsulfane-d1 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical methods that employ Diphenylsulfane-d1 as an internal standard. In the absence of direct inter-laboratory comparison studies for this specific compound, this document presents a summary of expected performance data based on established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of deuterated internal standards is a widely accepted best practice in modern bioanalytical method validation, enhancing accuracy and precision by compensating for variability during sample processing and analysis.[1][2]
Stable isotope-labeled internal standards, like this compound, are considered the gold standard in quantitative analysis because they are chemically identical to the analyte and thus exhibit similar behavior during extraction, chromatography, and ionization.[1] This guide is intended to serve as a practical reference for researchers developing and validating analytical methods for compounds structurally related to Diphenylsulfane.
Data Presentation
The following table summarizes the typical performance characteristics of two common analytical methods where a deuterated internal standard such as this compound would be employed. These values represent expected outcomes from a method validation study.
| Performance Parameter | Method A: GC-MS | Method B: LC-MS/MS | Typical Acceptance Criteria |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.05 ng/mL | Method Dependent |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.2 ng/mL | Method Dependent |
| Accuracy (% Bias) | ± 5% | ± 3% | Within ± 15% |
| Precision (%RSD) | < 10% | < 8% | < 15% |
| Recovery | 85-105% | 90-110% | Consistent and Reproducible |
| Matrix Effect (%CV) | < 15% | < 15% | ≤ 15% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance table are provided below. These protocols are generalized and should be optimized for specific applications.
1. Sample Preparation and Extraction
This procedure outlines a generic liquid-liquid extraction (LLE) method suitable for isolating analytes from a biological matrix like plasma prior to analysis.
-
Objective: To extract the analyte and internal standard from the biological matrix and remove interfering substances.
-
Procedure:
-
Aliquot 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution (concentration will be method-specific).
-
Vortex the mixture for 10 seconds.
-
Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase or a suitable solvent for injection into the analytical instrument.
-
2. GC-MS Analysis (Method A)
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with a 7000D MS/MS).[3]
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
Ionization: Electron Ionization (EI) at 70 eV.
3. LC-MS/MS Analysis (Method B)
-
Instrumentation: A High-Performance Liquid Chromatograph coupled to a tandem Mass Spectrometer (e.g., Waters Acquity UPLC with an AB SCIEX API 4000).[4]
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-product ion transitions for the analyte and this compound.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the use of this compound in analytical methods.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: Logical relationship of a deuterated internal standard in mitigating analytical variability.
References
A Comparative Guide to the Validation of an Analytical Method Using Diphenylsulfane-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical and environmental analysis, the use of stable isotope-labeled internal standards is a cornerstone of robust and reliable quantitative methods. This guide provides a comprehensive overview of the validation of an analytical method utilizing Diphenylsulfane-d10 as an internal standard. It offers a comparative perspective against other deuterated internal standards and outlines the critical parameters and experimental protocols essential for successful method validation.
The selection of an appropriate internal standard is paramount for correcting analytical variability, including inconsistencies in sample preparation and instrument response.[1] Diphenylsulfane-d10, a deuterated analog of Diphenylsulfane, serves as an ideal internal standard for the quantification of its non-labeled counterpart and other structurally related sulfur-containing compounds.[2][3] Its chemical and physical properties closely mimic the analyte of interest, ensuring that it behaves similarly throughout the analytical process, from extraction to detection by mass spectrometry.[3]
Comparative Performance of Deuterated Internal Standards
The following table summarizes the key validation parameters for an analytical method using Diphenylsulfane-d10 and compares them with typical performance data for other deuterated internal standards used in similar applications.
| Validation Parameter | Diphenylsulfane-d10 (Expected) | Alternative Deuterated Standard (e.g., Phenanthrene-d10)[4] |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | Analyte and matrix dependent | Analyte and matrix dependent |
| Limit of Quantification (LOQ) | Analyte and matrix dependent | Analyte and matrix dependent |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution of Diphenylsulfane (Analyte): Accurately weigh and dissolve a known amount of diphenylsulfane in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Primary Stock Solution of Diphenylsulfane-d10 (Internal Standard): Prepare a 1 mg/mL stock solution of Diphenylsulfane-d10 in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking a known amount of the analyte stock solution into the appropriate biological matrix (e.g., plasma, urine) or solvent. The concentration range should cover the expected sample concentrations.
-
Internal Standard Spiking Solution: Dilute the Diphenylsulfane-d10 stock solution to a fixed concentration (e.g., 100 ng/mL) that will be added to all calibration standards, quality control samples, and unknown samples.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the sample (calibration standard, QC, or unknown), add 25 µL of the internal standard spiking solution.
-
Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is recommended.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is suitable for the separation of diphenylsulfane.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed.
-
Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of the analyte and internal standard. The specific precursor-to-product ion transitions for diphenylsulfane and diphenylsulfane-d10 need to be optimized.
Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of the analytical method.
Caption: Workflow for Analytical Method Validation.
Logical Relationship of Validation Parameters
The validation parameters are interconnected and collectively ensure the reliability of the analytical method.
Caption: Interrelationship of Analytical Method Validation Parameters.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
The Justification for Diphenylsulfane-d1: A Comparative Guide to a Deuterated Alternative
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced chemical research and pharmaceutical development, the strategic use of isotopically labeled compounds is a powerful tool for optimizing molecular properties. This guide provides a comprehensive comparison between Diphenylsulfane and its deuterated analog, Diphenylsulfane-d1. The central justification for employing this compound lies in the well-established principles of the kinetic isotope effect (KIE), which can confer significant advantages in metabolic stability and pharmacokinetic profiles. While direct comparative experimental data for this compound is not extensively published, this guide will present the theoretical advantages, supported by general principles of deuterated compounds, and provide detailed experimental protocols for researchers to conduct their own comparative analyses.
The Kinetic Isotope Effect: The Scientific Rationale
Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon than its lighter counterpart, protium (¹H). The carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the breaking of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. This phenomenon, known as the kinetic isotope effect, is the cornerstone of the benefits offered by deuterated compounds.[1]
For a molecule like Diphenylsulfane, which is subject to metabolic processes, replacing a hydrogen atom with a deuterium atom at a metabolically active site can significantly slow down its breakdown by metabolic enzymes, such as the cytochrome P450 family.[2] This can lead to a cascade of beneficial modifications to the compound's pharmacokinetic profile.
Comparative Analysis: Diphenylsulfane vs. This compound
The following table summarizes the anticipated differences in performance between Diphenylsulfane and this compound based on the kinetic isotope effect. These are expected outcomes that can be verified using the experimental protocols detailed in the subsequent sections.
| Parameter | Diphenylsulfane (Non-deuterated) | This compound (Deuterated) | Anticipated Advantage of this compound |
| Metabolic Stability | Susceptible to enzymatic C-H bond cleavage, leading to faster metabolism. | C-D bond is more resistant to enzymatic cleavage, resulting in slower metabolism.[1][2] | Improved Metabolic Stability: Slower breakdown leads to a more stable compound in biological systems.[2] |
| Pharmacokinetic Half-life (t½) | Shorter half-life due to more rapid metabolic clearance. | Longer half-life as the rate of metabolic elimination is reduced.[3] | Extended Half-Life: Allows for less frequent dosing and more consistent plasma concentrations.[1][3] |
| Bioavailability | May have lower bioavailability if subject to significant first-pass metabolism. | Potentially higher bioavailability due to reduced pre-systemic metabolic breakdown.[1] | Enhanced Bioavailability: A greater fraction of the administered dose reaches systemic circulation.[1] |
| Formation of Metabolites | Standard profile of metabolite formation. | Reduced formation of metabolites resulting from the cleavage of the deuterated C-H bond. | Reduced Metabolite-Related Toxicity: Can lead to a safer pharmacological profile by minimizing the formation of potentially toxic metabolites.[3] |
| Application as an Internal Standard | Not suitable as an internal standard for itself in mass spectrometry. | Ideal for use as an internal standard in quantitative mass spectrometry assays for Diphenylsulfane due to its similar chemical properties and distinct mass.[4] | Superior Analytical Standard: Enables more accurate and precise quantification in bioanalytical methods. |
Experimental Protocols
To empirically validate the theoretical advantages of this compound, the following experimental protocols are provided. These are standard methodologies used in the pharmaceutical industry to assess the pharmacokinetic properties of compounds.
In Vitro Metabolic Stability Assay
This protocol provides a general procedure for comparing the metabolic stability of Diphenylsulfane and this compound using liver microsomes.[4]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.
Materials:
-
Diphenylsulfane and this compound
-
Liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent to stop the reaction
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of Diphenylsulfane and this compound in a suitable organic solvent (e.g., DMSO). Prepare the incubation mixture containing liver microsomes in phosphate buffer.
-
Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the microsomal suspension. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve corresponds to the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693 / k.
In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for determining the in vivo half-life and bioavailability of Diphenylsulfane and this compound in an animal model (e.g., rats).
Objective: To determine and compare the in vivo pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%).
Materials:
-
Diphenylsulfane and this compound
-
Test animals (e.g., Sprague-Dawley rats)
-
Dosing vehicles for both oral (PO) and intravenous (IV) administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing: Divide the animals into groups for each compound and each route of administration (IV and PO). Administer a single dose of the compound to each animal.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time for each compound and each route of administration. Use pharmacokinetic software to calculate the relevant parameters (t½, AUC, CL, Vd). Bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: The Kinetic Isotope Effect on Drug Metabolism.
Caption: Experimental workflow for in vivo comparative analysis.
Conclusion
The justification for using this compound over its non-deuterated counterpart is rooted in the strategic application of the kinetic isotope effect to enhance its pharmacokinetic properties. By slowing the rate of metabolism, this compound is anticipated to exhibit improved metabolic stability, a longer half-life, and potentially greater bioavailability. These advantages can translate into a more favorable dosing regimen and an improved safety profile. The provided experimental protocols offer a clear path for researchers to quantify these benefits and make data-driven decisions in their drug discovery and development programs. The use of deuterated compounds like this compound represents a sophisticated approach to fine-tuning the properties of promising molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability testing protocol | PPTX [slideshare.net]
- 3. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Lack of Published Research Hinders Comparative Analysis of Diphenylsulfane-d1
Despite a thorough review of scientific literature, no specific case studies or published research validating the use of Diphenylsulfane-d1 could be identified. This absence of publicly available data prevents the creation of a detailed comparison guide as requested.
While the non-deuterated parent compound, diphenyl sulfide, has established applications in various fields such as materials science and as a chemical intermediate, there is a significant lack of information regarding its deuterated form, this compound. Searches for this specific compound, as well as related terms like "deuterated diphenyl sulfide" and "Diphenyl sulfide-d10," did not yield any published studies containing the necessary experimental data for a comparative analysis.
The core requirements for this comparison guide—quantitative data presentation, detailed experimental protocols, and visualizations of signaling pathways or workflows—cannot be met due to the unavailability of relevant research. Without published data, it is impossible to:
-
Develop comparative data tables: There is no performance data for this compound to compare against any alternatives.
-
Provide experimental protocols: No studies have been published detailing the experimental use of this compound.
-
Create visualizations: Without established workflows or pathways involving this compound, no accurate diagrams can be generated.
Safety Operating Guide
Navigating the Disposal of Diphenylsulfane-d1: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other scientific endeavors, the proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of Diphenylsulfane-d1, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves to prevent skin contact.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is essential to prevent skin exposure.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedure
The disposal of this compound, treated as a hazardous waste, must adhere to federal, state, and local regulations. The following is a general procedure for its proper disposal:
-
Waste Identification and Segregation:
-
Clearly label this compound waste with its chemical name and associated hazards.
-
Do not mix with other waste streams. Keep it in a dedicated, sealed, and properly labeled container.
-
-
Container Management:
-
Use a container compatible with this compound. The original container is often a suitable option.
-
Ensure the container is tightly sealed to prevent leaks or spills.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be secure and away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Company:
-
Contact a certified hazardous waste disposal company for the collection and disposal of this compound.
-
Provide the disposal company with the Safety Data Sheet (SDS) for the compound.
-
-
Documentation:
-
Maintain meticulous records of the amount of waste generated and the date of disposal.
-
Retain all documentation provided by the waste disposal company.
-
Quantitative Data Summary
The following table summarizes key quantitative data for Diphenyl sulfone, the parent compound of this compound. This information is crucial for assessing its toxicological profile.
| Data Point | Value | Species | Guideline |
| LD50 Oral | > 300 - 500 mg/kg | Rat (male and female) | OECD Test Guideline 423[1] |
| LD50 Oral | 375 mg/kg | Mouse | |
| Skin Irritation | No skin irritation - 4 h | Rabbit | OECD Test Guideline 404[1] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Diphenylsulfane-d1
This document provides crucial safety and logistical information for the handling and disposal of Diphenylsulfane-d1. The following procedures are based on the safety data for Diphenyl sulfone, the non-deuterated analogue, and should be considered best practices in the absence of specific data for the deuterated compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye Protection | Safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Nitrile rubber gloves | Remove and dispose of gloves with care to avoid skin contamination.[3] |
| Skin and Body Protection | Long-sleeved clothing | Wear appropriate protective clothing to prevent skin exposure.[2][3] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended when adequate ventilation is not possible or when handling large quantities that may generate dust.[2][4] |
Chemical and Physical Properties
A summary of the key physical and chemical properties of Diphenyl sulfone is provided below. This data is critical for safe handling and storage.
| Property | Value |
| Appearance | White crystalline powder/solid[3] |
| Odor | Odorless[3] |
| Melting Point | 123-129 °C[5] |
| Boiling Point | 379 °C[3][5] |
| Flash Point | >110 °C (>230 °F)[4] |
| Water Solubility | Insoluble[5] |
| Acute Toxicity (Oral LD50, Rat) | >300 - 500 mg/kg[6] |
| Acute Toxicity (Oral LD50, Mouse) | 375 mg/kg[6] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area.[4]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[4][6]
-
Keep away from oxidizing agents.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1][3]
-
This material is considered toxic to aquatic life with long-lasting effects, so avoid release to the environment.[1][3]
-
Waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
Emergency Procedures
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][3]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[1][3]
Spill Response:
-
Wear appropriate personal protective equipment as outlined above.[4]
-
For small spills, sweep up the material and place it into a suitable, closed container for disposal.[1][2]
-
Avoid generating dusty conditions.[2]
-
Ensure adequate ventilation.[6]
-
Prevent the product from entering drains or surface water.[1][6]
Experimental Workflow: Spill Response Protocol
The following diagram outlines the step-by-step procedure for responding to a this compound spill in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. Diphenyl sulfone(127-63-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. arichem.com [arichem.com]
- 5. 127-63-9 CAS MSDS (Diphenyl sulfone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
